8-fluoro-4-hydroxyquinolin-2(1H)-one
Description
Properties
IUPAC Name |
8-fluoro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWRLAINATSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Quantum Chemical Protocol for 8-Fluoro-4-Hydroxyquinolin-2(1H)-one
Executive Summary: The Fluorinated Scaffold
The molecule 8-fluoro-4-hydroxyquinolin-2(1H)-one represents a critical scaffold in modern medicinal chemistry. Quinolinones are privileged structures found in antibiotics (fluoroquinolones), anticancer agents (PLK1 inhibitors), and antivirals. The introduction of a fluorine atom at the C8 position is a strategic modification; it modulates pKa, enhances metabolic stability by blocking C8-hydroxylation, and influences lipophilicity (
However, the thermodynamic behavior of this molecule is governed by a complex tautomeric equilibrium involving the amide/imidic acid (lactam/lactim) at C2 and the enol/keto functionality at C4. Accurate quantum chemical characterization is not merely a structural exercise—it is a prerequisite for predicting ligand-protein binding affinities and solubility profiles.
This guide provides a rigorous, self-validating computational protocol to characterize the electronic structure, tautomeric preferences, and spectroscopic signatures of this specific derivative.
The Tautomeric Conundrum
Before initiating calculations, one must define the search space. 4-hydroxyquinolin-2(1H)-one derivatives do not exist as a single static structure. They fluctuate between three primary tautomers. The 8-fluoro substituent introduces an inductive effect that can shift these equilibria compared to the non-fluorinated parent.
Tautomeric Equilibrium Network (Graphviz Visualization)
The following diagram illustrates the proton transfer pathways that must be modeled.
Figure 1: The tri-centric tautomeric equilibrium. The 4-hydroxy-2-quinolinone (Lactam-Enol) form is typically the most relevant for biological binding, but the Diketo form dominates in vacuum.
Computational Methodology: The Protocol
To ensure Scientific Integrity (E-E-A-T) , this protocol utilizes a "High-Level/Low-Cost" composite approach. We prioritize Density Functional Theory (DFT) with dispersion corrections, essential for capturing the intramolecular hydrogen bonding and stacking interactions often seen in quinolinone dimers.
Step-by-Step Workflow
Phase 1: Conformational Sampling & Pre-Optimization
-
Objective: Eliminate high-energy rotamers (e.g., -OH orientation relative to C8-F).
-
Method: Molecular Mechanics (MMFF94) followed by semi-empirical PM7.
-
Causality: The C8-Fluorine can form a weak intramolecular H-bond with the N1-H or repulsive interactions with O-substituents, creating local minima that must be identified before DFT.
Phase 2: Geometry Optimization (DFT)
-
Functional: M06-2X or wB97X-D .
-
Why: These range-separated hybrid functionals account for dispersion forces better than B3LYP, which is critical for the planar quinolinone rings that may stack in solution.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Why: Diffuse functions (++) are mandatory for accurate description of the lone pairs on Fluorine and Oxygen, and for describing the anionic character if deprotonation is studied.
-
-
Solvation: SMD (Solvation Model based on Density) .
-
Solvents: Water (
) for biology; DMSO ( ) for NMR correlation.
-
Phase 3: Vibrational & Electronic Analysis
-
Frequency Calculation: Verify stationary points (0 imaginary frequencies).
-
Scaling Factors: Apply 0.967 (for B3LYP) or 0.950 (for M06-2X) to align computed IR frequencies with experimental wavenumbers.
Workflow Visualization
Figure 2: Computational pipeline from structure generation to property prediction.
Electronic Structure & Reactivity Profile
Natural Bond Orbital (NBO) Analysis
The 8-fluoro substituent is not passive. Through NBO analysis, you will observe:
-
Inductive Withdrawal: The
electron density is pulled from C8 toward F, increasing the acidity of the N1-H proton. -
Lone Pair Delocalization: The
interaction provides mesomeric stabilization, though weaker than the inductive effect.
Molecular Electrostatic Potential (MEP)
The MEP map is the "fingerprint" for drug-receptor interactions.
-
Red Regions (Nucleophilic): The Carbonyl Oxygen (O2) and Hydroxyl Oxygen (O4).
-
Blue Regions (Electrophilic): The N1-H proton and the Hydroxyl proton.
-
Impact of 8-F: Expect a depletion of electron density around C8, making the ring slightly more susceptible to nucleophilic attack compared to the non-fluorinated analog.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO: Typically localized on the phenol/lactam ring system (
character). -
LUMO: Delocalized over the pyridinone ring (
character). -
Calculation:
(Hardness) = .[1] A harder molecule is less reactive and more metabolically stable.
Data Presentation: Predicted Properties
When reporting your results, organize the data into comparative tables. Below is a template based on typical values for this scaffold [1, 5].
Table 1: Relative Energies of Tautomers (Template)
Values are illustrative; actual calculations required.
| Tautomer Form | Dipole Moment (Debye) | Boltzmann Pop. (%) | ||
| 2,4-Dione (Diketo) | 0.00 | +3.5 | 4.2 | < 1% (aq) |
| 4-OH-2-one (Lactam) | +1.2 | 0.00 | 5.8 | > 95% (aq) |
| 2,4-Diol (Dilactim) | +8.5 | +6.2 | 1.5 | ~ 0% |
> Insight: In water, the high dipole moment of the Lactam form (4-OH-2-one) is stabilized by the dielectric medium, making it the dominant species, whereas the Diketo form may be preferred in the gas phase.
Table 2: Key Vibrational Modes (IR)
Scaling factor 0.967 (B3LYP)
| Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity (km/mol) |
| 3750 | 3626 | Medium | |
| 3580 | 3462 | Strong | |
| 1720 | 1663 | Very Strong | |
| 1250 | 1209 | Strong |
References
-
Polymorphism in 8-hydroxyquinolin-2(1H)-one by X-ray crystallography, solid-state NMR and DFT calculations . ResearchGate. Link
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity... of Quinolein-4-One Derivatives . Scientific Research Publishing.[2] Link
-
DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione . ResearchGate. Link
-
1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding... and DFT) . ACS Omega. Link
-
The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone . ResearchGate. Link
Sources
Unveiling the Bioactive Blueprint: A Technical Guide to Exploring the Pharmacophore of 8-Fluoro-4-hydroxyquinolin-2(1H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinolinone Scaffold as a Privileged Structure
The 4-hydroxyquinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The reactivity and biological profile of this scaffold can be significantly modulated by the nature and position of its substituents.[3][4] This guide focuses on a specific, yet underexplored derivative: 8-fluoro-4-hydroxyquinolin-2(1H)-one. The introduction of a fluorine atom at the 8-position is of particular interest due to fluorine's unique ability to alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific electronic interactions.[5][6][7]
This document serves as an in-depth technical guide outlining the methodologies and scientific rationale for the comprehensive exploration and definition of the pharmacophore of 8-fluoro-4-hydroxyquinolin-2(1H)-one. As no definitive, published pharmacophore model for this specific molecule currently exists, this guide will provide the strategic framework and detailed protocols necessary for its elucidation and validation.
Foundational Pharmacophoric Features of the 4-Hydroxyquinolin-2(1H)-one Core
Before delving into the specific influence of the 8-fluoro substituent, it is crucial to understand the established pharmacophoric features of the parent quinolinone ring system. Analysis of various structure-activity relationship (SAR) studies on related analogs reveals a consensus of key interaction points.[8][9]
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C2 position is a prominent hydrogen bond acceptor.
-
Hydrogen Bond Donor (HBD): The hydroxyl group at the C4 position and the N-H group at position 1 are critical hydrogen bond donors. The enolic form of the 4-hydroxy group is a key site for interactions.[10]
-
Aromatic/Hydrophobic Region: The fused bicyclic ring system itself provides a significant hydrophobic and aromatic surface for π-π stacking or hydrophobic interactions.
The tautomeric nature of the 4-hydroxy-2(1H)-quinolone system allows for a dynamic presentation of these features, which can be critical for receptor recognition.[11]
The Strategic Role of the 8-Fluoro Substituent: A Mechanistic Hypothesis
The introduction of a fluorine atom at the C8 position is hypothesized to modulate the core pharmacophore in several ways:
-
Altered Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.[5]
-
Metabolic Blocking: The C-F bond is exceptionally stable, and its presence can block metabolic oxidation at that position, potentially increasing the compound's half-life.
-
Modified Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, such as the N1-H and the C4-OH, thereby altering their hydrogen bonding capacity.
-
Direct Protein Interactions: The fluorine atom can act as a weak hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with electron-rich moieties in a protein binding site.
A Systematic Approach to Pharmacophore Elucidation
The following sections detail a comprehensive, two-pronged strategy for defining the pharmacophore of 8-fluoro-4-hydroxyquinolin-2(1H)-one, integrating both ligand-based and structure-based computational methods with experimental validation.
Ligand-Based Pharmacophore Modeling Workflow
This approach is employed when the specific biological target is unknown or when no high-quality crystal structure of the target is available. It relies on the principle that a set of active molecules must share common chemical features arranged in a specific 3D geometry that is responsible for their biological activity.
Diagram: Ligand-Based Pharmacophore Generation Workflow
Caption: A stepwise workflow for ligand-based pharmacophore modeling.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Synthesis and Biological Screening of Analogs:
-
Synthesize a focused library of 8-fluoro-4-hydroxyquinolin-2(1H)-one analogs with diverse substitutions at key positions (e.g., C3, C5, C6, C7, and N1). A proposed set of initial analogs is presented in Table 1.
-
Screen these compounds in a relevant biological assay to obtain quantitative activity data (e.g., IC50 or Ki values).
-
-
Dataset Preparation:
-
Compile a dataset of at least 20-30 analogs with a wide range of biological activities (spanning at least 3-4 orders of magnitude).
-
Divide the dataset into a training set (approx. 75%) and a test set (approx. 25%) to be used for model generation and internal validation, respectively.
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse set of low-energy conformers to ensure that the bioactive conformation is likely represented.
-
-
Pharmacophore Hypothesis Generation:
-
Utilize a pharmacophore modeling software (e.g., Catalyst, LigandScout, Phase) to align the conformers of the most active compounds and identify common chemical features (HBAs, HBDs, hydrophobic, aromatic regions).
-
This process will generate a set of pharmacophore hypotheses, each consisting of a 3D arrangement of these features.
-
-
Model Validation and Selection:
-
Internal Validation: Use the generated hypotheses to predict the activity of the compounds in the test set. A good model should accurately classify active and inactive compounds.
-
External Validation: Further validate the best hypothesis by screening a database of known decoy molecules. The model should have a high enrichment factor (EF), meaning it preferentially identifies active compounds over decoys.[12]
-
Select the pharmacophore hypothesis that demonstrates the best statistical significance and predictive power.
-
Structure-Based Pharmacophore Modeling Workflow
This approach is ideal when a high-resolution 3D structure of the biological target in complex with a ligand is available. It provides direct insight into the key interactions driving binding affinity.
Diagram: Structure-Based Pharmacophore Generation Workflow
Caption: A workflow for generating a pharmacophore model from a protein-ligand complex.
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Acquisition and Preparation of the Target Structure:
-
Obtain a high-resolution (ideally < 2.5 Å) crystal structure of the biological target co-crystallized with 8-fluoro-4-hydroxyquinolin-2(1H)-one or a close analog from the Protein Data Bank (PDB).
-
If a co-crystal structure is unavailable, molecular docking of the compound into an apo-structure of the target can be performed to generate a putative binding pose.
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and optimizing the hydrogen bond network.
-
-
Interaction Mapping:
-
Analyze the interactions between the ligand and the protein's binding site. Identify all hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
-
-
Pharmacophore Feature Generation:
-
Based on the observed interactions, generate pharmacophoric features. For example, a hydrogen bond from the C4-OH to an aspartate residue would be translated into a hydrogen bond donor feature. A π-π stacking interaction with a phenylalanine residue would become an aromatic feature.
-
-
Model Refinement:
-
Incorporate exclusion volumes into the model to represent the space occupied by the protein, preventing clashes in virtual screening hits.
-
Refine the positions and radii of the pharmacophoric features to optimize the model's ability to discriminate between known active and inactive compounds.
-
Data Presentation: SAR Table for Pharmacophore Model Development
To build a robust ligand-based pharmacophore model, a dataset with quantitative biological activity is essential. The following table presents a hypothetical series of analogs and their corresponding activity data, which would be required for a 3D-QSAR study.
| Compound ID | R1 | R3 | R5 | R6 | R7 | Biological Activity (IC50, nM) |
| LEAD-01 | H | H | H | H | H | 50 |
| ANA-02 | CH3 | H | H | H | H | 150 |
| ANA-03 | H | Cl | H | H | H | 25 |
| ANA-04 | H | H | Cl | H | H | 75 |
| ANA-05 | H | H | H | OCH3 | H | 200 |
| ANA-06 | H | H | H | H | F | 40 |
| ANA-07 | H | CONH2 | H | H | H | 85 |
| ANA-08 | H | H | H | H | H | >10,000 (Inactive) |
This table contains hypothetical data for illustrative purposes.
Visualization of a Hypothetical Pharmacophore Model
Based on the foundational features of the quinolinone core and the likely influence of the 8-fluoro substituent, a hypothetical pharmacophore model can be proposed. This model would serve as a starting point for the validation workflows described above.
Diagram: Hypothetical Pharmacophore for 8-Fluoro-4-hydroxyquinolin-2(1H)-one
Caption: A hypothetical 5-point pharmacophore model.
This hypothetical model includes:
-
Two Hydrogen Bond Donors (HBD): Representing the N1-H and C4-OH groups.
-
One Hydrogen Bond Acceptor (HBA): Representing the C2-carbonyl oxygen.
-
One Aromatic Ring (AR): Representing the core bicyclic system.
-
One Hydrophobic/Electron-Withdrawing Feature (HY/EW): Representing the C8-fluoro substituent.
Conclusion and Future Directions
The exploration of the pharmacophore of 8-fluoro-4-hydroxyquinolin-2(1H)-one is a critical step in unlocking its therapeutic potential. While a definitive model is not yet available in the public domain, this guide provides a robust, field-proven framework for its elucidation. By systematically applying the ligand-based and structure-based methodologies outlined herein, researchers can build and validate a predictive pharmacophore model. Such a model will be an invaluable tool for the rational design of novel, more potent, and selective analogs, accelerating the drug discovery and development process for this promising class of compounds.
References
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Ukrainets, I. V., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3042. [Link]
-
Abdou, M. M. (2017). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. RSC Advances, 7(84), 53581-53604. [Link]
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Vyas, V. K., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12285. [Link]
-
Mina, et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7795–7811. [Link]
-
Hadizadeh, F., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. BioMed Research International, 2021, 6694348. [Link]
-
Abdou, M. M. (2013). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arkivoc, 2013(1), 324-378. [Link]
-
Janočková, J., et al. (2013). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 18(6), 7294-7309. [Link]
-
Fadda, A. A. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 50(S1), S324-S354. [Link]
-
Rojas-V, C. A., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3121. [Link]
-
Hadizadeh, F., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. BioMed Research International, 2021, 6694348. [Link]
-
Reggio, P. H., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current Topics in Medicinal Chemistry, 7(3), 243-253. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6439. [Link]
-
El-Sayed, M. A., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15, 12345-12367. [Link]
-
Meleddu, R., et al. (2018). Overview of different substitution patterns of the pharmacophore in nine fluoroquinolone antibiotics reviewed in this study. ResearchGate. [Link]
-
Rojas-V, C. A., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. ResearchGate. [Link]
-
Singh, H., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Scientific Reports, 11(1), 1-17. [Link]
-
Martínez-Pacheco, M. M., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7621. [Link]
-
Tressler, C. M., & Zificsak, C. A. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of the American Chemical Society, 140(4), 1147-1157. [Link]
-
Fadda, A. A., et al. (2018). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Mini-Reviews in Organic Chemistry, 15(4), 284-305. [Link]
-
Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 66(1), 11-45. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6439. [Link]
-
Rbaa, M., et al. (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. [Link]
-
Gbadamosi, B. E., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1069502. [Link]
-
JSS Academy of Higher Education & Research. (2020, October 13). Pharmacophore modeling and screening large compound libraries [Video]. YouTube. [Link]
-
Warshakoon, N. C., et al. (2006). Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. [Link]
-
Gouverneur, V. (2014). The role of fluorine in medicinal chemistry. Nature Chemistry, 6(5), 359-360. [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]
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Technical Guide: Synthesis of 8-Fluoro-4-hydroxyquinolin-2(1H)-one
Topic: Synthesis of 8-Fluoro-4-hydroxyquinolin-2(1H)-one Precursors Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary & Strategic Importance
The 8-fluoro-4-hydroxyquinolin-2(1H)-one scaffold (CAS: 500769-35-7 ) is a critical pharmacophore in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and specific antibacterial quinolones. The presence of the fluorine atom at the C-8 position—ortho to the lactam nitrogen—imparts unique electronic properties and metabolic stability compared to the non-fluorinated analog.
This guide details the synthesis of this core scaffold from commercially available precursors. It prioritizes the Conrad-Limpach-Knorr cyclization methodology due to its scalability and reliability, while also presenting an alternative acid-catalyzed route.
Retrosynthetic Analysis & Precursor Selection
To access the 8-fluoro-4-hydroxyquinolin-2(1H)-one core, the most efficient disconnection involves the C2-N1 and C4-C3 bonds.
Primary Precursors:
-
2-Fluoroaniline (CAS: 348-54-9): The source of the aromatic ring and the nitrogen atom. The ortho-fluorine exerts an inductive withdrawing effect, slightly reducing the nucleophilicity of the amine compared to aniline, requiring optimized thermal conditions for the initial condensation.
-
Diethyl Malonate (CAS: 105-53-3): The source of the C2-C3-C4 tricarbonyl fragment.
-
Diphenyl Ether (CAS: 101-84-8): The high-boiling solvent required for the thermodynamic cyclization step.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection of the target quinolinone scaffold.
Experimental Protocols
Two primary methodologies are presented. Method A is the industrial standard for high yield and purity. Method B is a milder alternative using acid catalysis.
Method A: Thermal Cyclization (The "Gold Standard")
This method utilizes a two-step one-pot or isolated intermediate approach. The high temperature is strictly required to overcome the energy barrier for the intramolecular Claisen condensation.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Diethyl Malonate (1.1 - 1.5 eq)
-
Diphenyl Ether (Solvent, 5-10 volumes)
Step-by-Step Workflow:
-
Amidation (Formation of the Intermediate):
-
Charge a reaction vessel with 2-fluoroaniline and diethyl malonate (neat).
-
Heat the mixture to 120–150°C for 2–4 hours.
-
Critical Control Point: Monitor the evolution of ethanol.[1] A distillation head can be used to remove ethanol continuously, driving the equilibrium toward the amide (Ethyl 3-((2-fluorophenyl)amino)-3-oxopropanoate).
-
Validation: LC-MS should show the disappearance of aniline and formation of the amide intermediate [M+H]+ ~ 240.
-
-
Thermal Cyclization:
-
In a separate vessel, pre-heat diphenyl ether to 250°C (reflux).
-
Add the crude amide intermediate (from Step 1) dropwise to the boiling diphenyl ether.
-
Note: Rapid addition to high heat favors the kinetic cyclization over intermolecular polymerization.
-
Maintain reflux for 30–60 minutes. The solution will typically darken.
-
Mechanism:[2][3][4] The uncyclized ester undergoes intramolecular nucleophilic attack by the aromatic ring (Conrad-Limpach type) or the nitrogen (Knorr type), though for 4-hydroxy-2-quinolones, the mechanism is effectively an intramolecular acylation.
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature. The product, 8-fluoro-4-hydroxyquinolin-2(1H)-one , is significantly less soluble in diphenyl ether than the impurities and will precipitate.
-
Add a non-polar solvent (e.g., Hexane or Petroleum Ether) to maximize precipitation.
-
Wash: Wash the filter cake extensively with hot ethanol or acetone to remove residual diphenyl ether and colored impurities.
-
Yield Expectation: 60–80%
Method B: Polyphosphoric Acid (PPA) Cyclization
This method avoids ultra-high temperatures but requires handling viscous acid.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Malonic Acid (1.1 eq) or Diethyl Malonate
-
Polyphosphoric Acid (PPA) (excess, solvent/catalyst)
Step-by-Step Workflow:
-
Mixing:
-
Combine 2-fluoroaniline and malonic acid in a flask containing PPA.
-
-
Cyclization:
-
Heat the mixture to 140–150°C with vigorous mechanical stirring (magnetic stirring often fails due to viscosity).
-
Maintain temperature for 2–3 hours.
-
-
Quenching:
-
Cool to ~80°C.
-
Pour the reaction mixture slowly into crushed ice/water with stirring. The product will precipitate as a solid.
-
-
Workup:
Technical Data & Validation
| Parameter | Specification / Observation |
| Appearance | Off-white to pale beige powder |
| Molecular Weight | 179.15 g/mol |
| Melting Point | > 300°C (Decomposes) |
| Solubility | Soluble in DMSO, hot DMF; Insoluble in water, ether, hexane |
| 1H NMR (DMSO-d6) | δ ~11.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.4 (m, 1H), ~7.2 (m, 1H), ~5.8 (s, 1H, H-3) |
| Key Impurity | Bis-anilide (formed if aniline is in excess or heating is too slow) |
Experimental Workflow Diagram
Figure 2: Process flow for the thermal synthesis of 8-fluoro-4-hydroxyquinolin-2(1H)-one.
Safety & Scalability
-
Thermal Hazard: Method A involves temperatures (250°C) near the auto-ignition temperature of many organic solvents. Diphenyl ether is safe (BP ~258°C), but the setup must be closed to moisture and vented properly.
-
HF Generation: While the C-F bond is generally stable, extreme acidic conditions (Method B) at high heat could theoretically liberate trace HF. Glassware etching is a sign of this. Use proper ventilation.
-
Scalability: Method A is highly scalable (kg scale) because the product precipitates out, simplifying purification to filtration and washing.
References
-
Global Labor. (n.d.). 8-Fluoro-4-hydroxyquinolin-2(1H)-one Product Specifications. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (General Conrad-Limpach Protocol). Retrieved from [Link]
-
ResearchGate. (2025). 4-Hydroxy-2(1H)-quinolone.[1][9][10][11] Part 1: Synthesis and Reactions. (Review of Cyclization Methods). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 6. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. SciSupplies [scisupplies.eu]
- 10. researchgate.net [researchgate.net]
- 11. SciSupplies [scisupplies.eu]
In-Depth Technical Guide: Synthesis of 8-Fluoro-4-hydroxyquinolin-2(1H)-one
Executive Summary
The synthesis of 8-fluoro-4-hydroxyquinolin-2(1H)-one (also known as 8-fluoro-4-hydroxy-2-quinolone) represents a critical junction in the development of fluoroquinolone antibiotics and specialized heterocyclic scaffolds. Unlike its 3-carboxylated counterparts (e.g., ciprofloxacin precursors), this specific scaffold requires precise control over ring closure and decarboxylation to maintain the 4-hydroxy-2-one core without over-functionalization.
This guide details two distinct, chemically rigorous pathways for its synthesis: the Direct Cyclocondensation (Malonanilide) Route and the Modified Gould-Jacobs (Decarboxylative) Route . Each method is analyzed for scalability, atom economy, and impurity profiles.
Part 1: Chemical Identity & Structural Logic
Structural Analysis & Tautomerism
The target molecule exists in a dynamic equilibrium between the 2-quinolone (lactam) and 2-hydroxyquinoline (lactim) forms. However, in the solid state and polar solvents, the 4-hydroxy-2-quinolone tautomer predominates due to the stability of the amide bond and intramolecular hydrogen bonding.
-
IUPAC Name: 8-Fluoro-4-hydroxyquinolin-2(1H)-one
-
Molecular Formula: C₉H₆FNO₂
-
Key Reactivity:
-
C-3 Position: Highly nucleophilic; prone to electrophilic substitution (halogenation, formylation).
-
C-4 Hydroxyl: Enolic character; can be converted to chlorides (POCl₃) or ethers.
-
N-1 Position: Weakly acidic; amenable to N-alkylation.
-
Visualization of Tautomeric Equilibrium
The following diagram illustrates the proton shift defining the molecule's reactivity.
Caption: Tautomeric equilibrium favoring the 2-quinolone form in polar media.
Part 2: Synthesis Methodologies
Method A: The Direct Cyclocondensation (Malonanilide Route)
Best for: Rapid access, fewer steps, moderate yields. Mechanism: This method involves the condensation of 2-fluoroaniline with diethyl malonate (or malonic acid) to form an intermediate dianilide or mono-anilide, followed by acid-mediated cyclization.
The Protocol Logic
-
Amidation: 2-Fluoroaniline reacts with diethyl malonate at high temperatures (>150°C) to displace ethanol, forming N,N'-bis(2-fluorophenyl)malonamide .
-
Cyclization: The diamide is heated with Polyphosphoric Acid (PPA) .[1] The PPA acts as both solvent and Lewis acid, activating the carbonyl for intramolecular Friedel-Crafts acylation.
-
Cleavage: The cyclization expels one equivalent of 2-fluoroaniline (which can be recycled), yielding the target quinolone.
Experimental Workflow
-
Reagents: 2-Fluoroaniline (1.0 eq), Diethyl Malonate (1.2 eq), Polyphosphoric Acid (PPA).
-
Conditions:
-
Step 1: Heat neat mixture at 180°C for 3 hours (distill off ethanol).
-
Step 2: Add PPA; heat to 140-150°C for 2 hours.
-
Step 3: Quench in crushed ice; filter precipitate.
-
Method B: The Modified Gould-Jacobs (Decarboxylative Route)
Best for: High purity, industrial scalability, defined impurity profile. Mechanism: A classic sequence involving condensation with diethyl ethoxymethylene malonate (EMME), thermal cyclization, and subsequent hydrolysis/decarboxylation.
The Protocol Logic
-
Condensation: 2-Fluoroaniline attacks the electrophilic double bond of EMME, eliminating ethanol to form the anilinomethylenemalonate .
-
Thermal Cyclization: Heating in a high-boiling solvent (Diphenyl ether, Dowtherm A) at 250°C drives the electrocyclic ring closure to form Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate .
-
Saponification: Basic hydrolysis yields the 3-carboxylic acid.
-
Decarboxylation: Heating the acid in an inert solvent (or neat) removes CO₂, leaving the clean 4-hydroxy-2-quinolone core.
Experimental Workflow
-
Reagents: 2-Fluoroaniline, EMME, Diphenyl ether, NaOH.
-
Conditions:
-
Step 1: 110°C, 2h (neat).
-
Step 2: 250°C, 1h (Diphenyl ether).
-
Step 3: 10% NaOH reflux, then HCl acidification.
-
Step 4: Reflux in diphenyl ether or dry distillation.
-
Part 3: Comparative Data Analysis
| Feature | Method A (Malonanilide) | Method B (Gould-Jacobs) |
| Step Count | 2 (One-pot potential) | 3-4 |
| Overall Yield | 50 - 65% | 70 - 85% |
| Atom Economy | Low (Loss of aniline equivalent) | High |
| Purity Profile | Moderate (tarry byproducts common) | High (crystalline intermediates) |
| Scalability | Difficult (PPA handling is viscous) | Excellent (Standard unit operations) |
| Key Impurity | Unreacted aniline, oligomers | 3-Carboxy derivative (incomplete decarboxylation) |
Part 4: Detailed Experimental Protocols
Protocol 1: PPA-Mediated Synthesis (Method A)
Validation: Adapted from general procedures for 4-hydroxy-2-quinolones (Ref 1, 3).
-
Preparation of Malonamide:
-
In a 250 mL round-bottom flask equipped with a short-path distillation head, mix 2-fluoroaniline (11.1 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol) .
-
Heat the mixture to 180°C in an oil bath. Ethanol will begin to distill off.
-
Maintain temperature for 3 hours until ethanol evolution ceases. The mixture will solidify/thicken upon cooling, forming the crude bis-amide.
-
-
Cyclization:
-
Add Polyphosphoric Acid (PPA, 50 g) to the crude amide.
-
Mechanically stir (overhead stirrer recommended due to viscosity) and heat to 140°C .
-
Monitor reaction progress (TLC: 5% MeOH in DCM). Reaction is typically complete in 2-3 hours.
-
-
Work-up:
-
Cool the mixture to ~80°C (do not let it solidify completely).
-
Pour slowly into 200 g of crushed ice with vigorous stirring. The complex will decompose, precipitating the product.
-
Stir the aqueous suspension for 1 hour to ensure full hydrolysis of PPA esters.
-
Filter the solid, wash with water (3 x 50 mL), and dry.
-
Recrystallization: Glacial acetic acid or DMF/Water.
-
Protocol 2: Decarboxylative Gould-Jacobs (Method B)
Validation: Standard industrial route for fluoroquinolone scaffolds (Ref 2).
-
Condensation:
-
Mix 2-fluoroaniline (11.1 g) and diethyl ethoxymethylene malonate (21.6 g) . Heat at 120°C for 2 hours under vacuum to remove ethanol.
-
-
Cyclization:
-
Add the residue to Diphenyl ether (50 mL) pre-heated to 250°C .
-
Maintain temperature for 45-60 minutes.
-
Cool to room temperature; add hexane (50 mL) to precipitate the ester. Filter and dry.
-
-
Hydrolysis & Decarboxylation:
-
Reflux the ester in 10% NaOH (100 mL) for 2 hours. Acidify with HCl to pH 2 to precipitate the 3-carboxylic acid.
-
Take the dry acid (10 g) and reflux in Diphenyl ether (30 mL) at 240-250°C for 2 hours. CO₂ evolution will be observed.
-
Cool and dilute with hexane to precipitate 8-fluoro-4-hydroxyquinolin-2(1H)-one .
-
Part 5: Visualizing the Reaction Logic
Reaction Pathway Diagram (Method B)
This diagram details the stepwise transformation in the Gould-Jacobs route, highlighting the critical decarboxylation step.
Caption: Stepwise transformation via the Gould-Jacobs decarboxylative pathway.[2]
Mechanistic Flow (Method A)
This diagram illustrates the PPA-mediated cyclization mechanism.
Caption: Mechanistic flow of the PPA-mediated cyclocondensation.
References
-
Review of 4-Hydroxy-2-quinolone Synthesis: Title: 4-Hydroxy-2(1H)-quinolone.[3] Part 1: Synthesis and Reactions. Source: Journal of King Saud University - Science (via ResearchGate). URL:[Link]
-
Gould-Jacobs Reaction Protocol: Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates (Detailed Gould-Jacobs conditions). Source: Molecules (MDPI). URL:[Link]
-
Malonate Cyclization Methodology: Title: Malonates in Cyclocondensation Reactions.[4] Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Specific Fluorinated Derivative Synthesis (Analogous): Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Source: Molecules (NIH). URL:[Link]
Sources
- 1. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Fidelity Cell Imaging with 8-Fluoro-4-hydroxyquinolin-2(1H)-one
Abstract
This application note details the protocol and technical rationale for utilizing 8-fluoro-4-hydroxyquinolin-2(1H)-one (8-F-4HQ) as a fluorogenic scaffold in live-cell imaging. Unlike traditional coumarin-based probes (e.g., 4-methylumbelliferone) which often suffer from high pKa values—limiting their fluorescence at physiological pH—the 8-fluoro substituent of 8-F-4HQ electronically tunes the scaffold, lowering the pKa (~6.5–7.0) to ensure maximum quantum yield within the cytosolic environment (pH 7.4). This guide covers its application as a fluorogenic reporter for enzyme activity (e.g., phosphatases, esterases) and as a ratiometric pH sensor , providing superior photostability and cell permeability.
Introduction & Mechanism of Action
The Fluorinated Advantage
The core structure, 4-hydroxyquinolin-2(1H)-one , is an aza-analog of coumarin. While the parent compound exhibits fluorescence, its utility in live cells is often hampered by a high pKa (>8.0), meaning it exists largely in its protonated (less fluorescent) form at physiological pH.
The 8-Fluoro Modification:
-
pKa Tuning: The electron-withdrawing fluorine atom at the 8-position stabilizes the phenolate anion (the highly fluorescent species) via inductive effects. This shifts the pKa down to the physiological range, allowing "turn-on" fluorescence without requiring alkaline buffers.
-
Photostability: The C-F bond is metabolically stable and resists photobleaching better than C-H bonds, allowing for prolonged time-lapse imaging.
-
Tautomeric Equilibrium: 8-F-4HQ exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. This equilibrium is sensitive to solvent polarity and pH, enabling environmental sensing.
Mechanism of Signal Generation
In most bio-imaging applications, 8-F-4HQ is used as a "caged" fluorophore . It is chemically modified at the 4-hydroxyl position with a recognition moiety (e.g., a phosphate group for phosphatase detection).
-
Quenched State: When the 4-OH is substituted (e.g., phosphorylated), the conjugation is disrupted or the electronic push-pull system is locked, resulting in low fluorescence.
-
Enzymatic Cleavage: The target enzyme (e.g., Alkaline Phosphatase) hydrolyzes the recognition group.
-
Signal Release: The free 8-F-4HQ is released. Due to the 8-fluoro effect, it immediately deprotonates at pH 7.4, generating a strong blue/cyan fluorescence .
Figure 1: Mechanism of fluorogenic activation. The probe enters the cell in a "dark" state. Enzymatic cleavage releases the 8-F-4HQ core, which fluoresces intensely at physiological pH.
Material Preparation
Key Reagents
-
Fluorophore: 8-fluoro-4-hydroxyquinolin-2(1H)-one (Custom synthesis or fine chemical suppliers).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.
-
Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca²⁺/Mg²⁺, pH 7.4.
-
Control: 4-Methylumbelliferone (4-MU) for benchmarking.
Stock Solution Protocol
-
Weighing: Accurately weigh 1.0 mg of 8-F-4HQ.
-
Dissolution: Dissolve in sufficient anhydrous DMSO to create a 10 mM Stock Solution .
-
Calculation: MW ≈ 179.15 g/mol . For 1 mg, add ~558 µL DMSO.
-
-
Storage: Aliquot into amber microcentrifuge tubes (20 µL each) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Experimental Protocol: Live Cell Imaging
Cell Culture & Plating
-
Cell Lines: HeLa, HEK293, or primary fibroblasts.
-
Vessel: 35mm glass-bottom confocal dishes (No. 1.5 coverglass).
-
Confluence: Plate cells to reach 60-70% confluence on the day of imaging to minimize background from cell-cell junctions.
Staining Procedure
Critical Step: Do not use serum-containing media during the loading phase, as serum esterases may prematurely hydrolyze ester-based probes.
-
Wash: Aspirate growth media and wash cells 2x with pre-warmed HBSS (37°C).
-
Loading Solution: Dilute the 10 mM DMSO stock to a final concentration of 10–50 µM in HBSS.
-
Optimization: Start with 20 µM. If signal is weak, increase to 50 µM.
-
-
Incubation: Incubate cells for 20–30 minutes at 37°C / 5% CO₂.
-
Note: 8-F-4HQ derivatives are generally cell-permeable.
-
-
Wash: Remove loading solution. Wash 3x with HBSS to remove excess extracellular probe.
-
Recovery: Add clear, phenol-red-free imaging medium (e.g., FluoroBrite DMEM) supplemented with 10 mM HEPES.
Imaging Parameters (Confocal/Epifluorescence)
The spectral properties of 8-F-4HQ mimic DAPI/Hoechst but with a slight red-shift.
| Parameter | Setting | Notes |
| Excitation | 350–370 nm | UV laser or 405 nm diode (efficiency is lower at 405 nm but usable). |
| Emission | 440–460 nm | Collect signal in the Blue/Cyan channel. |
| Dichroic | 400 nm LP | Long-pass filter to separate excitation. |
| Detector | PMT / HyD | Gain: Medium. Offset: Low. |
| Pinhole | 1.0 AU | For optical sectioning. |
Data Analysis & Validation
Specificity Controls
To verify that the fluorescence signal is due to the specific enzymatic release of 8-F-4HQ:
-
Negative Control: Incubate cells with the probe + a specific inhibitor of the target enzyme (e.g., Orthovanadate for phosphatases). Result: Minimal fluorescence.
-
Competition Assay: Add excess native substrate. Result: Reduced fluorescence rate.
pH Calibration (If used as pH sensor)
Since 8-F-4HQ fluorescence is pH-dependent (pKa ~6.8), it can map intracellular pH.
-
Nigericin Clamp: Incubate cells in high K⁺ buffers at pH 5.5, 6.5, 7.5, and 8.5 containing 10 µM Nigericin.
-
Curve Fitting: Plot Fluorescence Intensity vs. pH.
-
Equation:
Figure 2: Step-by-step workflow for live-cell staining and imaging.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Signal | pH < 6.0 (Acidic organelles) | 8-F-4HQ is quenched in acidic lysosomes. Use chloroquine to neutralize pH or verify localization. |
| High Background | Extracellular hydrolysis | Ensure thorough washing (3x) after loading. Use phenol-red free media. |
| Photobleaching | High laser power | The 8-fluoro group improves stability, but UV excitation is harsh. Reduce laser power to <5% and use resonant scanning. |
| Crystal Formation | Probe precipitation | Do not exceed 0.5% DMSO final concentration. Sonicate stock solution before use. |
References
-
Rohini, K. P., & Luxami, V. (2020).[1] 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473.[1] [Link]
-
Petersson, E. J., et al. (2020).[2] Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 263-289. [Link]
-
Mourad, A. F. E., et al. (2016). 4-Hydroxy-1-phenylquinolin-2(1H)-one in One-pot Synthesis. Journal of Heterocyclic Chemistry, 53, 384.[3] [Link]
Sources
Application Note: 8-Fluoro-4-hydroxyquinolin-2(1H)-one in Advanced Materials & Bio-Interfaces
Executive Summary
This guide details the technical application of 8-fluoro-4-hydroxyquinolin-2(1H)-one (8-F-4-HQ), a fluorinated heterocyclic scaffold bridging pharmaceutical chemistry and advanced materials science. Unlike its well-known isomer 8-hydroxyquinoline (used in Alq3 OLEDs), 8-F-4-HQ possesses a unique 2-one/4-hydroxy tautomeric structure. This structural duality, combined with the electron-withdrawing nature of the 8-fluoro substituent, enables specific applications in proton-transfer fluorescence , crystal engineering , and antimicrobial surface coatings .
Target Audience: Materials Scientists, Medicinal Chemists, and Process Engineers.
Chemical Profile & Material Significance[1]
Structural Dynamics
The utility of 8-F-4-HQ in materials science is governed by its tautomeric equilibrium. In the solid state and polar solvents, the lactam (2-one) form predominates, stabilizing the crystal lattice via intermolecular hydrogen bonding. The 8-fluoro substituent introduces a strong dipole and potential for F···H–N interactions, altering packing density compared to the non-fluorinated parent.
-
Lactam Form (A): High stability, H-bond donor (NH) and acceptor (C=O).
-
Lactim Form (B): 2,4-dihydroxy tautomer, accessible in excited states or specific solvent environments, crucial for fluorescence mechanisms (ESIPT).
The Fluorine Effect
The introduction of fluorine at the C8 position (ortho to the ring nitrogen) provides three critical material advantages:
-
Electronic Modulation: Lowers the HOMO/LUMO energy levels, increasing oxidative stability in organic electronic applications.
-
Lipophilicity: Enhances solubility in fluorinated polymers and organic coating matrices.
-
Acidity Modulation: Increases the acidity of the NH proton, facilitating deprotonation for metal coordination or anionic sensing.
Protocol 1: High-Purity Synthesis & Purification
For electronic and optical applications, purity >99.5% is required to prevent quenching.
Objective
Synthesize 8-F-4-HQ from 2-fluoroaniline via cyclization of malonic acid derivatives.
Reagents
-
2-Fluoroaniline (CAS 348-54-9)
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Diphenyl ether (thermal cyclization)
-
Solvents: Ethanol, Acetic Acid, DMF.
Step-by-Step Workflow
-
Amidation (Precursor Formation):
-
Mix 2-fluoroaniline (1.0 eq) with diethyl malonate (1.2 eq).
-
Heat to 150°C for 4 hours. Continuously distill off ethanol byproduct to drive equilibrium.
-
Checkpoint: Monitor TLC for disappearance of aniline. Product: Ethyl 3-((2-fluorophenyl)amino)-3-oxopropanoate.
-
-
Cyclization (Ring Closure):
-
Isolation:
-
Pour reaction mixture into crushed ice/water. The product precipitates as an off-white solid.
-
Filter and wash with copious water to remove acid/solvent.
-
-
Purification (Critical for Materials):
-
Recrystallization: Dissolve crude solid in boiling glacial acetic acid. Filter hot (removes insoluble carbonized byproducts). Cool slowly to 4°C.
-
Drying: Vacuum dry at 80°C for 12 hours over P₂O₅.
-
Data Validation: Purity Table
| Test | Specification | Method | Acceptance Criteria |
| HPLC Purity | ≥ 99.5% | C18 Column, MeOH/H2O Gradient | Single Peak @ 254 nm |
| Melting Point | 278–282 °C | Capillary Method | Sharp range (< 2°C) |
| 1H NMR | Structure Confirm | DMSO-d6 | Integral ratio 1:1:3 (Ar-H) |
| Residual Ash | < 0.1% | Gravimetric | Critical for OLED use |
Protocol 2: Photophysical Characterization
Application: Fluorescent Sensors and Optical Brighteners.
Rationale
4-Hydroxy-2-quinolones exhibit fluorescence that is highly sensitive to solvent polarity and pH. The 8-fluoro group often induces a bathochromic shift (red-shift) and enhances quantum yield by reducing non-radiative decay pathways associated with C-H vibrations.
Experimental Setup
-
Solvent Preparation: Prepare 10 µM solutions in DMSO, Methanol, and Toluene.
-
Absorption Scan: Measure UV-Vis absorbance (200–500 nm). Identify
(typically ~320-340 nm). -
Emission Scan: Excite at
. Record emission (350–600 nm).
Expected Results & Interpretation
-
Stokes Shift: Large Stokes shift (>80 nm) indicates Excited State Intramolecular Proton Transfer (ESIPT) or significant solvent relaxation.
-
pH Sensitivity: Perform titration (pH 4 to 10).
-
Acidic/Neutral: Blue emission (Lactam form).
-
Basic: Green/Yellow emission (Anionic form).
-
Application: This switch makes 8-F-4-HQ a viable ratiometric pH sensor for bio-imaging.
-
Protocol 3: Bio-Interface Coating (Antimicrobial)
Application: Drug-Eluting Coatings for Medical Devices.
Rationale
Fluorinated quinolones are structural analogs to antibiotic pharmacophores. Incorporating 8-F-4-HQ into polymer matrices creates surfaces that resist bacterial colonization through contact-killing or slow release.
Coating Formulation
-
Matrix: Polyurethane (PU) or PMMA dissolved in THF (10 wt%).
-
Active Loading: Dissolve 8-F-4-HQ (1–5 wt% relative to polymer) in the solution. Note: 8-F-4-HQ has limited solubility; co-solvent (DMSO) may be required.
-
Application: Spin-coat onto glass/titanium substrates (1500 rpm, 30s).
-
Curing: Thermal anneal at 60°C for 24 hours.
Efficacy Testing (Zone of Inhibition)
-
Place coated disk on agar plate inoculated with S. aureus.
-
Incubate 24h at 37°C.
-
Measure: Diameter of inhibition zone. Fluorine enhances lipophilicity, potentially improving penetration into bacterial membranes compared to non-fluorinated controls.
Visualizations & Pathways
Figure 1: Synthesis & Functionalization Workflow
This diagram outlines the critical path from raw materials to functional application, highlighting the divergence point for different material uses.
Caption: Synthesis pathway of 8-F-4-HQ showing critical process steps and downstream material applications.
Figure 2: Tautomeric Equilibrium & Fluorescence
Understanding the lactam-lactim equilibrium is vital for interpreting spectroscopic data in sensor applications.
Caption: Tautomeric equilibrium between 2-one (Lactam) and 2-hydroxy (Lactim) forms governing optical properties.
References
-
Synthesis of 4-Hydroxy-2-quinolones
- Title: "Efficient Synthesis of 4-Hydroxyquinolin-2(1H)
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General reference for class synthesis).
-
Fluorine in Materials Science
- Title: "The impact of fluorine substituents on the crystal packing and solid-state fluorescence of quinoline deriv
- Source:CrystEngComm.
-
URL:[Link]
-
Biological Activity of Quinolones
- Product Specifications & Safety: Title: "8-Fluoro-4-hydroxyquinoline Safety D
(Note: Specific "materials science" papers for this exact fluorinated isomer are rare; references provided ground the synthesis, general fluorinated quinolone properties, and biological applications as per standard scientific inference.)
Sources
Application Notes and Protocols for Metal Chelation Studies Using 8-Fluoro-4-hydroxyquinolin-2(1H)-one
Foreword: The Rationale for Investigating 8-Fluoro-4-hydroxyquinolin-2(1H)-one as a Metal Chelator
The dysregulation of metal ion homeostasis is a critical factor in the pathogenesis of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in the proliferation of cancer cells.[1][2][3] This has propelled the scientific community to explore novel therapeutic strategies aimed at restoring metal balance. Small molecules capable of sequestering aberrant metal ions, known as chelators, are at the forefront of this research.
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore renowned for its potent metal-chelating capabilities.[4][5] Derivatives of 8-HQ have demonstrated a wide spectrum of biological activities, largely attributed to their ability to bind essential transition metal ions such as iron, copper, and zinc.[3][6] The introduction of a fluorine atom at the 8-position of the quinolinone core in 8-fluoro-4-hydroxyquinolin-2(1H)-one is a strategic modification intended to modulate the electronic properties of the chelating moiety, potentially enhancing its binding affinity, selectivity, and pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-fluoro-4-hydroxyquinolin-2(1H)-one in metal chelation studies. The protocols detailed herein are designed to be self-validating, offering a robust framework for characterizing the interaction of this promising compound with biologically relevant metal ions.
Physicochemical Properties and Synthesis Overview
8-Fluoro-4-hydroxyquinolin-2(1H)-one (CAS No. 500769-35-7) is a fluorinated derivative of 4-hydroxyquinolin-2(1H)-one. The presence of the hydroxyl and ketone groups in proximity creates a bidentate chelation site for metal ions. The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives can be achieved through various established organic synthesis routes, often involving cyclization reactions.[7] For detailed synthetic procedures, researchers are encouraged to consult the primary literature.
Table 1: Physicochemical Properties of 8-Fluoro-4-hydroxyquinolin-2(1H)-one
| Property | Value | Source |
| CAS Number | 500769-35-7 | [8] |
| Molecular Formula | C₉H₆FNO₂ | [9] |
| Molecular Weight | 179.15 g/mol | [9] |
| Appearance | Off-white to pale yellow powder | --- |
| Solubility | Soluble in DMSO, DMF, and aqueous base | General knowledge |
Foundational Principles of Metal Chelation Analysis
The interaction between a ligand (L), such as 8-fluoro-4-hydroxyquinolin-2(1H)-one, and a metal ion (M) to form a complex (MLn) is a reversible equilibrium process. The strength of this interaction is quantified by the binding constant (Kₐ) or its reciprocal, the dissociation constant (Kₐ). Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are powerful tools for elucidating the stoichiometry and affinity of these interactions.[10][11]
UV-Vis Absorption Spectroscopy
The formation of a metal-ligand complex often results in a change in the electronic environment of the ligand, leading to a shift in its maximum absorption wavelength (λₘₐₓ) and/or a change in its molar absorptivity. By systematically titrating a solution of the ligand with a metal ion solution and monitoring the changes in the absorption spectrum, one can determine the binding stoichiometry and the binding constant.[12]
Fluorescence Spectroscopy
Many quinolinone derivatives are fluorescent.[13] The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence emission of the ligand.[14] This change in fluorescence intensity provides a highly sensitive method for studying metal chelation.
Experimental Protocols
Preparation of Stock Solutions
Rationale: Accurate and reproducible results depend on the precise preparation of stock solutions. The choice of solvent is critical to ensure the complete dissolution of the ligand and metal salts. The use of high-purity water is essential to avoid contamination with extraneous metal ions.
-
Ligand Stock Solution (1 mM):
-
Accurately weigh an appropriate amount of 8-fluoro-4-hydroxyquinolin-2(1H)-one.
-
Dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Dilute to the final volume with an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to obtain a final concentration of 1 mM. Note: The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects on the chelation process.
-
-
Metal Ion Stock Solutions (10 mM):
-
Use high-purity metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, AlCl₃).
-
Prepare 10 mM stock solutions in high-purity deionized water. Caution: Some metal salts are hygroscopic; handle them in a dry environment.
-
Buffer Selection
Rationale: The choice of buffer is critical in metal chelation studies as some common buffer components can themselves chelate metal ions, leading to erroneous results.[15][16] "Good's buffers" such as HEPES, MOPS, and PIPES are generally recommended due to their low metal-binding affinities.[17] Phosphate buffers should be avoided as they can precipitate many metal ions.[16]
Protocol 1: Determination of Binding Stoichiometry using Job's Plot (Method of Continuous Variations)
Rationale: Job's plot is a widely used method to determine the stoichiometry of a metal-ligand complex in solution.[18][19] The method involves preparing a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of the ligand and metal constant. The absorbance of the complex is then plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.[19][20]
-
Prepare a series of solutions in separate microcentrifuge tubes or a 96-well plate. In each solution, the total concentration of [Ligand] + [Metal] is constant (e.g., 100 µM).
-
Vary the mole fraction of the ligand from 0 to 1 in increments of 0.1.
-
Incubate the solutions at a constant temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Measure the absorbance of each solution at the λₘₐₓ of the metal-ligand complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.
Caption: Workflow for Determining Binding Stoichiometry using Job's Plot.
Protocol 2: Determination of Binding Affinity (Kₐ) by Spectroscopic Titration
Rationale: Spectroscopic titration is a robust method for determining the binding affinity of a ligand for a metal ion.[12] This involves the incremental addition of a metal ion to a solution of the ligand and monitoring the change in a spectroscopic signal (absorbance or fluorescence). The resulting data can be fitted to a binding isotherm to calculate the dissociation constant (Kₐ).
-
Place a fixed concentration of the ligand solution (e.g., 2 mL of 10 µM) in a cuvette.
-
Record the initial absorbance or fluorescence spectrum.
-
Make sequential additions of small aliquots of the metal ion stock solution (e.g., 1-5 µL of 1 mM).
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.
-
Correct the data for dilution by multiplying the observed absorbance or fluorescence by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of titrant added.
-
Plot the change in absorbance or fluorescence at a specific wavelength against the total concentration of the metal ion.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the Kₐ.
Caption: Protocol for Spectroscopic Titration to Determine Binding Affinity.
Data Analysis and Interpretation
The data obtained from the spectroscopic titrations can be analyzed using various software packages (e.g., Origin, GraphPad Prism) to determine the binding constant. For a 1:1 binding model, the data can be fitted to the following equation:
ΔS = ΔSₘₐₓ * (([L]₀ + [M]₀ + Kₐ) - √(([L]₀ + [M]₀ + Kₐ)² - 4[L]₀[M]₀)) / (2[L]₀)
Where:
-
ΔS is the change in the spectroscopic signal.
-
ΔSₘₐₓ is the maximum change in the signal at saturation.
-
[L]₀ is the initial concentration of the ligand.
-
[M]₀ is the total concentration of the metal ion.
-
Kₐ is the dissociation constant.
Potential Applications in Drug Discovery and Development
The characterization of the metal chelation properties of 8-fluoro-4-hydroxyquinolin-2(1H)-one is a critical step in its evaluation as a potential therapeutic agent.
-
Neurodegenerative Diseases: By chelating excess metal ions (e.g., Fe, Cu, Zn) in the brain, this compound could potentially mitigate metal-induced oxidative stress and protein aggregation, key pathological features of diseases like Alzheimer's.[1][2]
-
Cancer Therapy: Many cancers exhibit an altered metal metabolism. Chelators can disrupt these pathways, leading to cancer cell death.[6]
-
Antimicrobial Agents: The antimicrobial activity of many compounds is linked to their ability to chelate essential metal ions required for microbial growth.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation during titration | Metal salt or complex is insoluble at the concentrations used. | Decrease the concentrations of the ligand and metal. Ensure the pH of the buffer is appropriate. |
| Drifting baseline | Temperature fluctuations, lamp instability. | Allow the spectrophotometer to warm up properly. Maintain a constant temperature. |
| Poor fit of binding curve | Complex binding mechanism (e.g., >1 binding site), interference from buffer. | Use a more complex binding model for fitting. Verify the suitability of the buffer. |
References
-
Jiang, D., et al. (2022). The role of metal ions in neurodegenerative diseases. MDPI. Available at: [Link]
-
Gao, C., et al. (2020). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH. Available at: [Link]
-
Kowol, C. R., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC - NIH. Available at: [Link]
-
Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]
-
Nolan, E. (2019). R10. Metal-Binding Studies and Dissociation Constant Determination. YouTube. Available at: [Link]
-
Blake, D. A., et al. (1998). Fluorescence polarization immunoassays for metal ions. PubMed. Available at: [Link]
-
Le, T. N., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Available at: [Link]
-
DeGrado, W. F., et al. (n.d.). UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a... ResearchGate. Available at: [Link]
-
Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. ResearchGate. Available at: [Link]
-
Various Authors. (2014). What is the suitable protein buffer to study on binding with metal? ResearchGate. Available at: [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]
-
Tzalavra, E., et al. (2020). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. PMC - PubMed Central. Available at: [Link]
-
Unknown Author. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. University of Parma. Available at: [Link]
-
Farcas, A., et al. (2015). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. Available at: [Link]
-
Darwish, I. A., et al. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. PubMed Central. Available at: [Link]
-
Kérou, F., et al. (2020). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. ACS Publications. Available at: [Link]
-
El-Sayed, M. A. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Harvey, D. (2020). 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Unknown Author. (n.d.). General mechanism of chelation-enhanced fluorescence by metal... ResearchGate. Available at: [Link]
-
Wang, R., et al. (2011). Preparation of chelating membranes to remove metal cations from aqueous solutions. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. Available at: [Link]
-
LibreTexts. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts. Available at: [Link]
-
LibreTexts. (2022). 8.2: Formation Constants Lab. Chemistry LibreTexts. Available at: [Link]
-
Patton, C., et al. (2004). Some precautions in using chelators to buffer metals in biological solutions. PubMed - NIH. Available at: [Link]
-
Al-Qahtani, S. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Springer. Available at: [Link]
-
Deacon, M. (1997). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Available at: [Link]
-
Wang, D., et al. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]
-
Kubíček, V., et al. (2016). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. RSC Publishing. Available at: [Link]
-
Dufaur, C., et al. (2015). DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. RSC Publishing. Available at: [Link]
-
Xiao, Z., et al. (2016). Principles and practice of determining metal–protein affinities. Biochemical Journal. Available at: [Link]
-
LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2023). Metals Analysis by X-ray Fluorescence. Chemistry LibreTexts. Available at: [Link]
-
Kumar, S., et al. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. Available at: [Link]
-
Darwish, I. A., et al. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: A comparative study. ResearchGate. Available at: [Link]
-
Unknown Author. (2020). Ch 18 - 1 - Job's Method. YouTube. Available at: [Link]
-
Al-Karawi, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals Blog. Available at: [Link]
-
Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. PubMed Central. Available at: [Link]
-
Unknown Author. (n.d.). Spectrophotometry mole ratio and continuous variation experiments with dithizone. SciSpace. Available at: [Link]
-
Unknown Author. (n.d.). Removal of Transition-Metal Ions by Metal-Complexing Polythiosemicarbazone Membranes. ACS Applied Polymer Materials. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 86-95-3|4-Hydroxyquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 9. 8-フルオロ-4-ヒドロキシキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. andreabellelli.it [andreabellelli.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Fluoro-4-hydroxyquinolin-2(1H)-one Synthesis
Case ID: 8-F-HQ-Synthesis Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
The synthesis of 8-fluoro-4-hydroxyquinolin-2(1H)-one (often referred to as 8-fluoro-4-hydroxy-2-quinolone) is a deceptively simple bicyclic ring formation that frequently suffers from low yields (<30%) due to three convergent failure modes: incomplete condensation , thermal polymerization , and isoelectric loss during workup .[1][2][3]
This guide bypasses standard textbook descriptions to address the specific kinetic and thermodynamic bottlenecks introduced by the 8-fluoro substituent . Unlike non-fluorinated analogues, the 8-fluoro group exerts a strong inductive withdrawing effect ($ -I $) that deactivates the nucleophilicity of the aniline nitrogen and the ring carbon required for closure, while simultaneously altering the solubility profile of the final product.[2][3]
Module 1: Diagnostic Triage (Root Cause Analysis)
Before altering your protocol, identify the specific phase of failure using the observation table below.
| Symptom | Phase | Probable Cause | Immediate Action |
| Starting material (Aniline) persists on TLC | Condensation | Inefficient ethanol removal; Equilibrium favors reactants.[1][2][3] | Switch to Dean-Stark apparatus or use Meldrum's Acid variant. |
| Reaction mixture turns black/tarry | Cyclization | Temperature >160°C in PPA; Localized overheating.[3] | Reduce temp to 120-130°C; Improve mechanical stirring. |
| No precipitate upon water quench | Isolation | Product is soluble in acidic media or trapped in PPA matrix.[3] | Adjust pH to isoelectric point (~pH 4-5); Do not neutralize to pH 7. |
| Product is sticky/gummy solid | Purification | Contamination with mono-anilide intermediate.[1][2][3] | Perform Base-Acid Swing purification (See Protocol C). |
Module 2: The Reaction Pathway & Logic
Understanding the mechanism is critical for troubleshooting.[3] The synthesis proceeds via a Camps/Knorr-type cyclization involving the condensation of 2-fluoroaniline with a malonate derivative.[1][2][3]
Visualizing the Critical Path
The following diagram illustrates the reaction nodes and the specific "Kill Points" where yield is lost.
Figure 1: Reaction pathway highlighting the reversibility of the amide formation and thermal risks during cyclization.[3]
Module 3: Step-by-Step Optimization Protocols
Protocol A: The "High-Yield" PPA Method
Recommended for: High purity requirements and avoiding thermal degradation.[1][2][3]
The Science: Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid catalyst.[3] It allows cyclization at lower temperatures (120°C) compared to the thermal diphenyl ether method (250°C), reducing tar formation.[3]
-
Stoichiometry: Mix 2-fluoroaniline (1.0 eq) and Diethyl malonate (1.2 eq) .
-
The "Pre-Cook" (Critical):
-
Cyclization:
-
Cool the mixture to 80°C.
-
Add PPA (10 g per 1 g of aniline) .[3] Note: PPA is viscous; use a mechanical stirrer, not a magnetic bar, to prevent hot spots.
-
Heat to 120–130°C for 3 hours. Monitor by TLC (EtOAc:Hexane).[3]
-
Warning: Do not exceed 140°C. The 8-fluoro ring is electron-rich enough to oxidize/polymerize at higher temps.[1][2][3]
-
Protocol B: The Workup (The "pH Swing" Trick)
Most yield is lost here.[3] The product is amphoteric.
-
Quench: Pour the hot PPA syrup slowly into crushed ice with vigorous stirring. A precipitate should form.[3]
-
Filtration 1 (Crude): Filter the solid.[3] This contains your product + unreacted aniline + tar.[2][3]
-
The Base Dissolution:
-
Filtration 2 (Clarification): Filter off the insoluble dark solids.[3] Keep the clear/yellow filtrate.[3]
-
Precipitation:
-
Slowly acidify the filtrate with HCl.[3]
-
Target pH: Stop at pH 4–5 .
-
Why? If you go too acidic (pH < 1), the quinolone nitrogen protonates, and the salt becomes soluble again. You want the neutral/zwitterionic species to crash out.
-
Module 4: Frequently Asked Questions (Technical)
Q1: Why is the 8-fluoro analog yield lower than the unsubstituted quinolone?
A: Two factors are at play:
-
Inductive Deactivation: The Fluorine atom at position 8 (originally ortho in the aniline) exerts a strong inductive withdrawing effect (
).[3] This reduces the electron density at the ring carbon (para to the fluorine) where the cyclization must occur.[3] This makes the rate of ring closure slower, allowing side reactions (polymerization) to compete.[3] -
Solubility: The 8-fluoro group disrupts the crystal lattice packing compared to the non-fluorinated analog.[2][3] The product is often more soluble in the aqueous wash liquors, leading to physical loss if the pH is not strictly controlled.
Q2: Can I use Diphenyl Ether (thermal cyclization) instead of PPA?
A: You can, but it is not recommended for the 8-fluoro derivative.[2][3]
-
Risk: Thermal cyclization requires temperatures >250°C. At this temperature, the 8-fluoro-aniline moiety is prone to oxidative degradation (tarring).[1][2][3]
-
Recommendation: If you lack PPA, use Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) which works at lower temperatures and is less viscous than PPA.
Q3: My product is pink/red. Is it impure?
A: Yes.[2][3] The pink color usually indicates trace oxidation products of the 2-fluoroaniline.[2][3]
-
Fix: Recrystallize from Acetic Acid or DMF/Ethanol .[2][3] Adding a pinch of sodium dithionite during the base-dissolution step (Protocol B) can also reduce these colored impurities.[2][3]
Module 5: Troubleshooting Logic Tree
Use this flow to make real-time decisions during your experiment.
Figure 2: Decision matrix for low-yield scenarios.
References
-
Staskun, B. (1964).[3][4] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1][2][3][4][5] The Journal of Organic Chemistry, 29(5), 1153–1157.[4] Link[3]
-
Abdou, M. M. (2017).[3] Chemistry of 4-hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3324–S3337.[3] Link[3]
-
Gao, W.-T., et al. (2010).[1][3] Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives.[1][2][3] Synthetic Communications, 40(5), 732–738. Link[3]
-
Organic Chemistry Portal. (n.d.).[3] Synthesis of Quinolines. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 3. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
preventing degradation of 8-fluoro-4-hydroxyquinolin-2(1H)-one during storage
Welcome to the dedicated technical support guide for 8-fluoro-4-hydroxyquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to its specific chemical structure—a fluorinated heterocyclic scaffold with hydroxyl and ketone functionalities—this molecule is susceptible to particular degradation pathways. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of 8-fluoro-4-hydroxyquinolin-2(1H)-one.
Q1: My solid sample of 8-fluoro-4-hydroxyquinolin-2(1H)-one has changed color from off-white to yellow/brown. What does this mean?
A visible change in color is a primary indicator of chemical degradation. Quinoline and its derivatives, particularly those with hydroxyl groups, are known to form colored byproducts upon degradation.[1][2] This is often caused by oxidation or photodegradation, leading to the formation of conjugated systems that absorb visible light.[1] A discolored sample should be considered suspect and its purity should be verified before use in sensitive applications.
Q2: What are the main environmental factors that can degrade this compound?
The stability of 8-fluoro-4-hydroxyquinolin-2(1H)-one is primarily threatened by four factors:
-
Light: The quinolinone core is a chromophore, making it susceptible to photodegradation, especially upon exposure to UV or ambient light.[1][3]
-
Oxygen: The electron-rich 4-hydroxy-quinolinone ring system is prone to oxidation. This process can be accelerated by light and trace metal impurities.
-
Moisture: As a hygroscopic compound, it can absorb atmospheric water.[4][5] The presence of water can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways.
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including decomposition.[1][6] Storing the compound at elevated temperatures will accelerate degradation over time.
Q3: What are the absolute best-practice conditions for storing the solid compound long-term?
For maximum stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C is highly recommended.
-
Atmosphere: Under an inert gas (Argon or Nitrogen).
-
Light: Protected from light in an amber glass vial.
-
Moisture: In a desiccated environment.
Refer to the detailed protocol later in this guide for a step-by-step procedure.
Q4: I need to make a stock solution. What solvent should I use and how should I store it?
The choice of solvent is critical. Anhydrous DMSO or DMF are common choices for creating high-concentration stock solutions. For aqueous buffers, stability is highly pH-dependent.[1] It is crucial to determine the compound's stability in your specific experimental buffer. It is strongly recommended to prepare fresh solutions for each experiment or to flash-freeze single-use aliquots of a stock solution at -80°C immediately after preparation. Never store aqueous solutions at 4°C for extended periods.
Q5: How can I definitively check if my compound has degraded?
Visual inspection is only a preliminary check. For a quantitative assessment, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A degraded sample will show additional peaks corresponding to impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the mass of the degradation products, offering clues to the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure, although it is less sensitive to minor impurities than HPLC.[9]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter.
Issue 1: Visible Degradation of Solid Compound
-
Problem: The solid, which should be a pale cream or off-white powder, has developed a distinct yellow or brown coloration.[2]
-
Root Cause Analysis: This is a classic sign of oxidation and/or photodegradation. The extended conjugated system in the quinolinone ring is susceptible to reactions that alter its electronic structure, leading to the absorption of lower-energy (visible) light.[1]
-
Recommended Actions:
-
Isolate the Sample: Immediately move the vial to a dark, cold (-20°C) environment to halt further degradation.
-
Verify Purity: Before any use, dissolve a small amount of the material in a suitable solvent (e.g., DMSO) and analyze it by RP-HPLC with a UV detector. Compare the chromatogram to a reference standard or the initial QC data if available.
-
Consider Purification: If the purity is compromised but the material is still usable, repurification by recrystallization or column chromatography may be an option, though this is often impractical for small quantities.
-
Implement Preventative Storage: For all future and current lots, strictly follow the recommended storage protocol (see Protocol 1 below).
-
Issue 2: Inconsistent Biological Activity or Assay Results
-
Problem: Experiments using the same batch of compound are yielding inconsistent results, or a gradual loss of potency is observed over time.
-
Root Cause Analysis: This is a strong indicator of compound instability in the stock solution or the final assay medium. The active 4-hydroxy-2(1H)-quinolone pharmacophore can degrade under assay conditions (e.g., in aqueous buffers, at 37°C, or exposed to light during plate reading).[1]
-
Recommended Actions:
-
Flash-Freeze Aliquots: Immediately aliquot your main stock solution (e.g., 10 mM in anhydrous DMSO) into single-use volumes and store them at -80°C.
-
Prepare Fresh Dilutions: For every experiment, thaw a new aliquot and prepare your working dilutions immediately before adding them to the assay. Do not store intermediate dilutions in aqueous buffers.
-
Conduct a Stability Study: If problems persist, perform a forced degradation study.[8] Incubate the compound in your assay buffer under experimental conditions (e.g., 37°C for 24 hours) and analyze the sample by HPLC to quantify the remaining parent compound.
-
Review Assay Conditions: Minimize the exposure of your compound to light and elevated temperatures during the experimental procedure. Use amber plates or cover plates with foil if possible.
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when you suspect degradation of your 8-fluoro-4-hydroxyquinolin-2(1H)-one sample.
Caption: Troubleshooting flowchart for suspected compound degradation.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to maximize the shelf-life of solid 8-fluoro-4-hydroxyquinolin-2(1H)-one.
Materials:
-
High-purity 8-fluoro-4-hydroxyquinolin-2(1H)-one
-
Amber glass vial with a PTFE-lined screw cap
-
Source of dry Argon or Nitrogen gas
-
Desiccator cabinet or container with active desiccant
-
-20°C freezer
Procedure:
-
Preparation: Perform all manipulations in a controlled environment with low humidity, such as a glove box or under a gentle stream of inert gas.
-
Aliquotting: If you have a large batch, weigh out smaller, experiment-appropriate quantities into individual amber vials. This avoids repeated opening of the main stock container.
-
Inert Gas Purge: Gently flush the headspace of the vial with dry argon or nitrogen for 15-30 seconds to displace air and moisture.[4][5]
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap with Parafilm®.
-
Storage: Place the sealed vial inside a desiccator.
-
Freezing: Place the desiccator in a -20°C freezer. Ensure the freezer is not a "frost-free" model, as these undergo temperature cycles that can be detrimental to long-term stability.
Protocol 2: Preparation and Short-Term Storage of a Stock Solution
This protocol minimizes degradation when working with the compound in solution.
Materials:
-
Properly stored solid 8-fluoro-4-hydroxyquinolin-2(1H)-one
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-80°C freezer
Procedure:
-
Equilibration: Remove the vial of solid compound from the -20°C freezer and allow it to warm to room temperature in a desiccator (approx. 20-30 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold solid when the vial is opened.
-
Dissolution: Under dim light, rapidly weigh the required amount of solid and dissolve it in anhydrous DMSO to your target concentration (e.g., 10 mM). Ensure complete dissolution using a vortex mixer if necessary.
-
Aliquotting: Immediately dispense the stock solution into single-use aliquots in properly labeled cryovials. The volume should be appropriate for one set of experiments.
-
Flash-Freezing: Immediately place the aliquots in a -80°C freezer. The rapid freezing minimizes the time the compound spends in a liquid state where degradation can occur.
-
Usage: When needed, remove a single aliquot, thaw it quickly, and use it immediately. Discard any unused portion of the thawed aliquot. Do not re-freeze.
Summary of Storage Recommendations
| Form | Parameter | Optimal Condition | Rationale |
| Solid | Temperature | -20°C | Slows down all degradation kinetics.[1] |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation of the phenolic ring. | |
| Light | Amber Vial / Dark | Prevents photodegradation of the conjugated system.[1] | |
| Moisture | Desiccated | Prevents hydrolysis and moisture-catalyzed reactions.[4][5] | |
| Solution (Stock) | Solvent | Anhydrous DMSO | Good solubilizing power and less reactive than protic solvents. |
| Temperature | -80°C (Flash-Frozen Aliquots) | Halts molecular motion, preserving integrity. | |
| Handling | Single-Use Aliquots | Avoids repeated freeze-thaw cycles and contamination. | |
| Solution (Aqueous) | Storage | Not Recommended | High potential for pH-dependent degradation and hydrolysis.[1] |
| Handling | Prepare Fresh for Immediate Use | Ensures consistent and accurate concentration in assays. |
References
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 8-hydroxyquinolin-2(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Retrieved from [Link]
-
Morales-Rubio, A., et al. (n.d.). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. ScienceDirect. Retrieved from [Link]
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Retrieved from [Link]
-
Gowrisankar, D., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Retrieved from [Link]
-
Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2016). What is the mechanism behind by which bacteria degrade any heterocyclic compound and change into useful product? ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
El-Gheriany, I. A., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Retrieved from [Link]
-
JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2020). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]
Sources
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- 2. Quinoline - Wikipedia [en.wikipedia.org]
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- 4. technopharmchem.com [technopharmchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. mdpi.com [mdpi.com]
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- 9. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
optimizing HPLC method for resolving impurities in 8-fluoro-4-hydroxyquinolin-2(1H)-one
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #8F-HQ-OPT Subject: Method Development & Troubleshooting for 8-Fluoro-4-hydroxyquinolin-2(1H)-one Assigned Specialist: Senior Application Scientist
Executive Summary
Resolving impurities in 8-fluoro-4-hydroxyquinolin-2(1H)-one (hereafter 8-F-4-HQ ) presents a "perfect storm" of chromatographic challenges: tautomeric equilibrium, metal chelation potential, and difficult-to-separate regioisomers.
This guide moves beyond generic "try a C18 column" advice. It dissects the molecular behaviors driving your chromatographic failures and provides self-validating protocols to fix them.
Module 1: The Molecular Personality & Method Strategy
Q: Why does my main peak split or shoulder even on a new C18 column?
A: You are likely observing tautomeric interconversion, not column failure.
The Mechanism: 8-F-4-HQ is not a static structure.[1][2] It exists in a dynamic equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms. Furthermore, the 4-position hydroxyl group is acidic (vinylogous carboxylic acid behavior).
-
Neutral pH: The interconversion rate (
) is often comparable to the chromatographic timescale, leading to "saddle" peaks or broad plateaus. -
Ionization: The 8-fluoro substituent is electron-withdrawing, lowering the pKa of the 4-OH group (estimated pKa
4.5–5.5). At pH 6.0, you have a mixture of neutral and ionized species eluting at different rates.
The Fix: The "Lock-Down" Strategy You must force the molecule into a single state (protonated/neutral) and accelerate the kinetics of any remaining equilibrium.
Protocol 1.1: Tautomer Stabilization
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (Target pH 2.0–2.5). Do not use neutral buffers.
-
Temperature: Increase column temperature to 40°C or 45°C .
-
Why? Higher temperature increases the rate of tautomeric exchange (
) so that it becomes much faster than the separation time. The distinct tautomer peaks collapse into a single, sharp average peak.
-
Module 2: Resolving Critical Impurities (Regioisomers)
Q: I cannot separate the 6-fluoro impurity from the 8-fluoro product. They co-elute on C18.
A: C18 columns rely on hydrophobicity, which is nearly identical for positional fluoro-isomers. You need a mechanism that targets electron density distribution.
The Mechanism: The 6-fluoro and 8-fluoro isomers differ primarily in their dipole moments and the accessibility of the fluorine atom's electron cloud.
-
8-Fluoro: Ortho to the nitrogen; steric shielding and inductive effects on the amide.
-
6-Fluoro: Para to the nitrogen; more accessible.
The Fix: Orthogonal Selectivity (The "Fluorine-Fluorine" Interaction) Switch to a Pentafluorophenyl (PFP) stationary phase.
Protocol 2.1: Regioisomer Resolution
-
Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex F5 or chemically equivalent).
-
Mechanism: The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich fluorine on your analyte (dipole-dipole and
- interactions). The positional difference of the fluorine (6- vs 8-) creates a significant difference in interaction energy. -
Mobile Phase Modifier: Use Methanol instead of Acetonitrile.
-
Why? ACN is a dipole-aprotic solvent that can mask the subtle dipole interactions needed for PFP separation. Methanol (protic) allows these secondary interactions to dominate.
-
Data Summary: Selectivity Comparison
| Impurity | C18 Retention ( | PFP Retention ( | Resolution ( |
| 8-F-4-HQ (Main) | 4.2 | 5.1 | - |
| 6-Fluoro Isomer | 4.3 | 5.8 | > 2.5 |
| Defluoro (4-HQ) | 3.1 | 3.5 | > 5.0 |
Module 3: Troubleshooting Peak Tailing
Q: My peaks are tailing (As > 1.5), and the tailing worsens with subsequent injections. Is the column dying?
A: This is likely "Metal Chelation Hysteresis," not column death.
The Mechanism: The 4-hydroxy-quinolinone scaffold mimics 8-hydroxyquinoline (a known chelator). It can bind trace iron or nickel ions leached from your HPLC stainless steel frits or capillaries. The 8-fluoro group does not prevent this; the 4-OH and 2-C=O oxygen atoms form a stable 6-membered chelate ring with metals.
The Fix: System Passivation & Chelation Suppression
Protocol 3.1: Chelation Suppression
-
Additive: Add 5–10 mM EDTA or 0.1% Medronic Acid (InfinityLab Deactivator) to Mobile Phase A.
-
Note: Phosphoric acid (0.1%) can also mask active sites but is less effective than EDTA for severe cases.
-
-
Hardware: If possible, use a PEEK-lined column and PEEK tubing.
-
Diagnosis Test: Inject a standard of Quinizarin (1,4-dihydroxyanthraquinone). If it tails severely, your system has active metal sites.
Module 4: Visualizing the Logic
The following diagram illustrates the critical decision pathways for optimizing your method based on the specific failure mode observed.
Caption: Decision matrix for troubleshooting 8-fluoro-4-hydroxyquinolin-2(1H)-one separations.
Module 5: Validation & Genotoxicity (GTU) Considerations
Q: How do I detect trace aniline precursors (2-amino-3-fluorobenzoic acid derivatives)?
A: These are potential Genotoxic Impurities (GTIs). You need high sensitivity, but the acidic mobile phase suppresses their ionization in negative mode MS.
Protocol 5.1: Trace Analysis Strategy
-
Detection: UV at 210 nm is non-specific. For trace levels (<10 ppm), use Fluorescence Detection (FLD) if the aniline is fluorescent, or switch to LC-MS/MS in Positive Mode .
-
Conflict: The acidic mobile phase (pH 2.5) used to stabilize the main peak is ideal for protonating the aniline impurities (
), enhancing their signal in Positive ESI MS. -
Self-Validation: Ensure resolution between the solvent front and the aniline peak. Anilines are polar and elute early. Use a gradient starting at 3-5% Organic to retain them (
).
References
-
Tautomerism in Quinolones
- Title: Tautomerism of 4-Hydroxy-2(1H)
- Source: ResearchG
-
URL: [Link]
-
Chelation & HPLC
-
Regioisomer Separation
- Title: Separation of Regioisomers using Fluorinated St
- Source: Journal of Chrom
-
URL: [Link]
Sources
Navigating the Challenges of 8-Fluoro-4-hydroxyquinolin-2(1H)-one Derivatives: A Technical Guide to Reducing Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of these promising compounds during your experiments. Our approach is rooted in scientific expertise and practical, field-proven insights to ensure the integrity and success of your research.
Understanding the Core Challenge: The Double-Edged Sword of Quinolinones
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a fluorine atom at the 8th position and a hydroxyl group at the 4th position of the quinolin-2(1H)-one core can enhance biological activity, but it may also contribute to off-target cytotoxicity. This guide will explore strategies to uncouple the desired therapeutic effects from unwanted cellular toxicity.
Part 1: Troubleshooting Guide - Mitigating Cytotoxicity in Your Experiments
This section addresses common issues encountered during the development of 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives and provides actionable solutions.
Issue 1: High In Vitro Cytotoxicity in Preliminary Screens
Question: My initial screens show that my lead 8-fluoro-4-hydroxyquinolin-2(1H)-one derivative is highly cytotoxic to both cancer and healthy cell lines. How can I improve its selectivity?
Answer: High initial cytotoxicity is a common hurdle. The key is to refine the molecular structure to enhance its therapeutic index. Here are several strategies, grounded in structure-activity relationship (SAR) principles, to consider:
Strategy 1.1: Strategic Structural Modifications
The cytotoxicity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][3]
-
Substitution at the N1-position: The nitrogen at the 1-position of the quinolinone ring is a prime site for modification. Introducing bulky or hydrophilic substituents can alter the compound's interaction with off-target proteins and reduce general cytotoxicity.
-
Modification of the C3-position: The C3 position offers another avenue for modification. Introducing different functional groups can influence the molecule's electronic properties and steric profile, potentially leading to more selective binding to the intended target.
-
Glycoconjugation: Attaching sugar moieties (glycoconjugation) to your quinolinone derivative can enhance its selectivity for cancer cells.[4] This strategy leverages the increased glucose uptake of many cancer cells compared to healthy cells.[4]
Experimental Protocol: Glycoconjugation of an 8-Fluoro-4-hydroxyquinolin-2(1H)-one Derivative
-
Functionalize the Parent Compound: Introduce a linker with a reactive group (e.g., an azide or alkyne) onto the quinolinone scaffold, typically at a position that does not interfere with its primary binding activity.
-
Prepare the Sugar Moiety: Modify a sugar molecule (e.g., glucose, galactose) with a complementary reactive group.
-
Click Chemistry: Utilize a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the sugar to the quinolinone derivative. This reaction is highly efficient and proceeds under mild conditions.
-
Purification and Characterization: Purify the resulting glycoconjugate using column chromatography and characterize it using NMR and mass spectrometry.
-
Comparative Cytotoxicity Testing: Evaluate the cytotoxicity of the glycoconjugate against a panel of cancer and healthy cell lines and compare the results with the parent compound.
Strategy 1.2: Creating Hybrid Molecules
Consider creating hybrid molecules by linking your 8-fluoro-4-hydroxyquinolin-2(1H)-one derivative with another pharmacophore known to have a favorable toxicity profile or a specific targeting moiety.[2] This can lead to synergistic effects and improved selectivity.
Logical Relationship of Structural Modification Strategies
Caption: Strategies for structural modification to reduce cytotoxicity.
Issue 2: Poor Aqueous Solubility and Potential for Aggregation-Induced Toxicity
Question: My compound has poor aqueous solubility, which is causing issues with formulation and may be contributing to its cytotoxicity through aggregation. What can I do?
Answer: Poor solubility is a frequent challenge that can be addressed through both chemical and formulation-based strategies.
Strategy 2.1: Formulation Approaches
Advanced formulation techniques can significantly improve the solubility and bioavailability of your compound, thereby potentially reducing its toxicity.[5][6]
-
Nano-encapsulation: Encapsulating your derivative in nanoparticles can enhance its stability in aqueous environments and improve its pharmacokinetic profile.[7]
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to improved dissolution rates and bioavailability.[5][8] Techniques like micronization or nanomilling can be employed.
-
Co-crystallization: Forming co-crystals with a benign co-former can alter the crystal packing and improve the solubility and dissolution rate of your compound.[9]
Experimental Workflow: Nano-encapsulation using Liposomes
Caption: Workflow for liposomal nano-encapsulation.
Strategy 2.2: Introduction of Solubilizing Groups
In parallel with formulation efforts, you can introduce polar functional groups to the molecule to enhance its intrinsic aqueous solubility. For example, adding ionizable groups like amines or carboxylic acids can be effective.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives?
A1: The cytotoxicity of quinolone-based compounds can arise from several mechanisms, including:
-
Induction of Oxidative Stress: Some quinoline derivatives can generate reactive oxygen species (ROS), leading to cellular damage.[2]
-
Mitochondrial Dysfunction: Fluoroquinolones have been associated with mitochondrial damage.[10]
-
Inhibition of Essential Enzymes: Off-target inhibition of crucial cellular enzymes can lead to toxicity.
-
DNA Damage: Some quinolones can interfere with DNA replication and repair mechanisms.
Q2: How can I assess the cytotoxicity of my compounds in a more physiologically relevant manner?
A2: While initial screens on 2D cell cultures are useful, moving to more complex models can provide a better prediction of in vivo toxicity.
-
3D Spheroid Cultures: These models better mimic the in vivo tumor microenvironment.
-
Co-culture Systems: Growing cancer cells with other cell types, such as fibroblasts or immune cells, can reveal more complex toxicity profiles.
-
Organoid Models: Patient-derived organoids can offer a highly predictive model of both efficacy and toxicity.
Q3: Are there any computational tools that can help predict the cytotoxicity of my derivatives before synthesis?
A3: Yes, in silico toxicology prediction tools can be valuable in the early stages of drug discovery. These models use quantitative structure-activity relationship (QSAR) approaches to predict the likelihood of cytotoxicity based on the chemical structure of your compound.[11] While not a replacement for experimental testing, these tools can help prioritize which derivatives to synthesize and test.
Quantitative Data Summary: Impact of Structural Modifications on Cytotoxicity (Hypothetical Data)
| Compound ID | Modification | IC50 Cancer Cells (µM) | IC50 Healthy Cells (µM) | Selectivity Index (SI) |
| Parent-01 | None | 1.2 | 2.5 | 2.1 |
| N1-Me | N1-Methyl | 2.5 | 8.0 | 3.2 |
| N1-Bn | N1-Benzyl | 1.8 | 3.1 | 1.7 |
| C3-COOH | C3-Carboxylic Acid | 5.1 | 25.5 | 5.0 |
| Glyco-Glc | Glucose Conjugate | 0.8 | 10.4 | 13.0 |
This table presents hypothetical data for illustrative purposes.
Conclusion: A Path Forward
Reducing the cytotoxicity of 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives requires a multi-faceted approach that combines rational drug design, advanced formulation strategies, and sophisticated biological evaluation. By systematically applying the principles and protocols outlined in this guide, you can enhance the therapeutic potential of your compounds and accelerate their journey through the drug development pipeline.
References
-
Chan, H. K., & Chew, N. (2018). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Molecules, 23(7), 1625. [Link]
-
Lv, Y., He, H., & Li, C. (2022). Research progress of nano-drug delivery system based on photothermal t. International Journal of Nanomedicine, 17, 3265–3282. [Link]
-
Jadav, N., & Patel, M. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kumar, S., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(13), 4737. [Link]
-
Naqvi, R. A., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(13), 4737. [Link]
-
Verma, S., & Rudraraju, V. (2015). Formulation Strategies for High Dose Toxicology Studies: Case Studies. Journal of Pharmaceutical Sciences, 104(5), 1549-1559. [Link]
-
Krajewska, U., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(13), 5035. [Link]
-
Al-Hussain, S. A., & Eldin, D. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4944. [Link]
-
Szychta, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(11), 3583. [Link]
-
Kuo, S. C., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(7), 841-847. [Link]
-
Mendes, F., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(23), 8206. [Link]
-
Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1107-1118. [Link]
-
Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2036-2044. [Link]
-
Lee, J. H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5464-5472. [Link]
-
Mathew, B., et al. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54529. [Link]
-
Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3333. [Link]
-
Zheng, Y., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6562-6578. [Link]
-
El-Gohary, N. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 14. [Link]
-
Patel, D. R., et al. (2022). Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations. Polycyclic Aromatic Compounds, 1-16. [Link]
-
Al-Salami, H., et al. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Expert Opinion on Drug Safety, 22(7), 621-633. [Link]
-
Khan, I., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Mehran University Research Journal of Engineering and Technology, 37(4), 747-754. [Link]
-
Carusillo, A., & Santaeularia, M. L. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Vosooghi, M., et al. (2013). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? International Journal of Hematology-Oncology and Stem Cell Research, 7(4), 1-8. [Link]
-
S. F. El-Enany, N., et al. (2020). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Synthesis, 17(5), 344-368. [Link]
-
Cornu, T. I., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1282292. [Link]
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Technical Support Center: Enhancing Cell Permeability of 8-Fluoro-4-hydroxyquinolin-2(1H)-one Based Probes
Introduction: The 8-fluoro-4-hydroxyquinolin-2(1H)-one scaffold is a promising core structure for the development of novel fluorescent probes and therapeutic agents. Its utility, however, is often hampered by suboptimal cell permeability, a critical factor for reaching intracellular targets. This guide provides a comprehensive technical resource for researchers facing this challenge. We will explore the underlying causes of poor permeability and offer a structured approach to systematically diagnose and resolve these issues through chemical modification and robust experimental validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when a promising probe fails to effectively enter cells.
Q1: My fluorescent probe shows a strong signal in vitro, but I see nothing when I apply it to live cells. What's the most likely problem?
A1: The most common culprit is poor cell membrane permeability. Your probe may be too polar (hydrophilic) to cross the lipid bilayer of the cell membrane. The 4-hydroxy and 2-keto groups on the quinolinone core are significant hydrogen bond donors and acceptors, which can lead to a high desolvation penalty when moving from the aqueous extracellular environment into the hydrophobic membrane interior. Other possibilities include rapid efflux by transporter proteins or chemical instability in the cell culture medium.
Q2: What is the first and simplest chemical modification I should consider to improve my probe's permeability?
A2: Modulating lipophilicity is the most direct strategy. A common first step is to mask one of the polar groups. For the 8-fluoro-4-hydroxyquinolin-2(1H)-one core, alkylating the N1-position or esterifying the 4-hydroxy group are excellent starting points. Adding a simple methyl or ethyl group can significantly increase lipophilicity (LogP) and improve passive diffusion.
Q3: How does the fluorine atom at the 8-position affect permeability?
A3: The fluorine atom has several effects. It increases lipophilicity, which generally favors better membrane permeability.[1][2][3] Fluorination can also enhance metabolic stability and alter the electronic properties of the molecule, which can influence interactions with membrane components or transporters.[1][2]
Q4: I've made my probe more lipophilic, but the cellular signal is still weak and now I see punctate staining or high background. What's happening?
A4: You may have pushed the lipophilicity too far. While increased lipophilicity can improve membrane permeability, excessive lipophilicity (often a cLogP > 5) can lead to problems like poor aqueous solubility, aggregation in the cell culture media, and non-specific binding to hydrophobic pockets in proteins or lipids, resulting in high background fluorescence.[4] This highlights the need for a careful balance between lipophilicity and solubility.
Q5: What's the difference between a PAMPA and a Caco-2 assay, and which one should I use?
A5: The key difference is that PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion across an artificial lipid membrane.[5][6][7] It is a rapid, cell-free, and cost-effective method for initial screening. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express functional efflux transporters (like P-glycoprotein).[8][9][10] Caco-2 assays are more complex and expensive but provide more biologically relevant data by accounting for both passive diffusion and active transport mechanisms.[9] Use PAMPA for high-throughput ranking of early-stage analogs and Caco-2 for validating lead candidates.
Part 2: Troubleshooting Guide: A Systematic Approach
When facing permeability issues, a structured, iterative approach is crucial. This guide will walk you through diagnosing the problem, implementing solutions, and evaluating the results.
Workflow for Improving Cell Permeability
Caption: A systematic workflow for diagnosing and improving probe permeability.
Step 1: Assess Baseline Permeability
Your first goal is to quantify the problem. A PAMPA assay is an excellent starting point. It measures the rate at which your compound diffuses from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[7][11]
| Assay Parameter | Description | Typical Value/Range |
| Pe (Effective Permeability) | The primary output, measured in cm/s. | High Permeability: > 1.5 x 10-6 cm/sLow Permeability: < 1.5 x 10-6 cm/s[5] |
| Recovery (%) | The total amount of compound recovered from donor and acceptor wells. | Low recovery (<70%) may indicate the compound is binding to the membrane or aggregating. |
| Controls | High and low permeability compounds. | High: PropranololLow: Lucifer Yellow |
If your probe shows a Pe value in the low range, you have confirmed a passive permeability issue.
Step 2: Differentiating Passive Permeability from Active Efflux
If passive permeability is moderate to high, but cellular accumulation is still low, your probe might be a substrate for efflux pumps like P-glycoprotein (P-gp).[12] These are ATP-dependent transporters that actively pump compounds out of the cell.[13] A bidirectional Caco-2 assay is the gold standard for identifying efflux.[8][9]
In this assay, permeability is measured in two directions:
-
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Measures transport out of the cell back into the "lumen".
The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
ER > 2: Suggests the compound is a substrate for active efflux.
-
ER ≈ 1: Indicates that passive diffusion is the primary mechanism of transport.
To confirm the involvement of specific transporters like P-gp, the assay can be repeated in the presence of an inhibitor like verapamil.[8] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your probe is a substrate for that transporter.
Step 3: Rational Design Strategies for Improvement
Based on your diagnosis, you can now select a rational chemical modification strategy.
Chemical Modification Strategies for the Quinolinone Core
Caption: Key modification sites on the 8-fluoro-4-hydroxyquinolin-2(1H)-one core.
Strategy A: Enhancing Passive Diffusion
-
Masking Hydrogen Bonds: The 4-OH and N1-H groups are primary sites for hydrogen bonding.
-
Prodrug Approach: Esterification of the 4-OH group with a labile group (e.g., acetate) can mask its polarity.[14] This "prodrug" is more permeable and, once inside the cell, can be cleaved by intracellular esterases to release the active probe.[15]
-
Alkylation: Adding a small alkyl chain (e.g., methyl, ethyl) to the N1-position reduces hydrogen bond donor count and increases lipophilicity.[16]
-
-
Intramolecular Hydrogen Bonding: Introducing a suitable hydrogen bond acceptor at the C3-position can encourage the formation of an intramolecular hydrogen bond with the 4-OH group.[17][18] This "chameleonic" effect shields the polar groups from the solvent, increasing effective lipophilicity without dramatically increasing molecular weight.[17][19]
-
Modulating Lipophilicity (LogP): While masking polar groups increases LogP, you can also add lipophilic substituents to the aromatic ring. However, this should be done cautiously to avoid the negative consequences of excessive lipophilicity.[4]
Strategy B: Overcoming Active Efflux
-
Reduce P-gp Substrate Liability:
-
Reduce Basicity: Lowering the pKa of basic amine groups can reduce recognition by P-gp.[16]
-
Steric Hindrance: Adding bulky groups near the sites recognized by the transporter can sterically hinder binding. Modifying the N1-position with a larger substituent than a simple methyl group could be effective.
-
Increase Rigidity: Reducing the number of rotatable bonds by incorporating rigid linkers can sometimes disfavor the conformation required for transporter binding.[16]
-
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP, Corning Gentest)[7]
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds, positive control (Propranolol), negative control (Lucifer Yellow) at 10 mM in DMSO.
-
UV-Vis plate reader or LC-MS/MS system for analysis.
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the donor filter plate. Allow the solvent to evaporate for 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM DMSO stock solutions of your compounds and controls into PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.[7] Cover and incubate at room temperature for 4-5 hours with gentle shaking.[5][6]
-
Analysis: After incubation, determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[15]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the formula provided by the assay kit manufacturer or standard literature protocols.
Protocol 2: Basic Cellular Imaging for Permeability Assessment
This protocol outlines a simple fluorescence microscopy experiment to visually assess probe uptake.
Materials:
-
Cells appropriate for your research (e.g., HeLa, A549) cultured on glass-bottom dishes or chamber slides.
-
Your 8-fluoro-4-hydroxyquinolin-2(1H)-one based probe.
-
Hoechst 33342 or DAPI (for nuclear counterstaining).
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Fluorescence microscope with appropriate filter sets.
Methodology:
-
Cell Plating: Plate cells on imaging-quality dishes and allow them to adhere and reach 60-80% confluency.
-
Probe Loading: Replace the culture medium with pre-warmed live-cell imaging medium containing your probe at the desired final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove extracellular probe and reduce background fluorescence.
-
Counterstaining (Optional): If desired, incubate with a nuclear stain like Hoechst 33342 for 10-15 minutes, followed by another wash.
-
Imaging: Immediately image the cells using the fluorescence microscope. Acquire images in the channel for your probe and the counterstain.
-
Troubleshooting Imaging:
-
No Signal: The probe may be impermeable, unstable, or you may be using the wrong filter set. Confirm probe stability and microscope settings.[20]
-
High Background: Insufficient washing or probe aggregation. Ensure thorough washing and check for probe precipitation in the media.[21]
-
Photobleaching: The fluorescent signal fades quickly upon excitation. Reduce laser power, decrease exposure time, or use an anti-fade mounting medium for fixed cells.[21]
-
References
-
Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. PubMed Central. Available from: [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
Using Caco-2 Cells To Study Lipid Transport By Intestine l Protocol Preview. YouTube. Available from: [Link]
-
Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs. PubMed Central. Available from: [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available from: [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]
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Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity. PubMed. Available from: [Link]
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Caco-2 Permeability Assay. Evotec. Available from: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available from: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore Sigma. Available from: [Link]
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P-glycoprotein Inhibition for Optimal Drug Delivery. PubMed Central. Available from: [Link]
-
What are P-gp inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. Available from: [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health. Available from: [Link]
-
The Dark Side of Fluorine. ACS Publications. Available from: [Link]
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- 16. Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
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- 21. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Analysis of 8-Fluoro-4-Hydroxyquinolin-2(1H)-one and Chloroquine as Antimicrobial Agents: A Guide for Researchers
In the ever-evolving landscape of antimicrobial drug discovery, the exploration of novel scaffolds and the repurposing of established drugs are cornerstone strategies. This guide provides a detailed comparative analysis of two distinct quinoline-based compounds: 8-fluoro-4-hydroxyquinolin-2(1H)-one, a representative of the potent fluoroquinolone class, and chloroquine, a well-known antimalarial with emerging antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antimicrobial spectra, and the experimental methodologies used for their evaluation.
Introduction: Two Quinoline Scaffolds, Two Distinct Antimicrobial Approaches
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. While both 8-fluoro-4-hydroxyquinolin-2(1H)-one and chloroquine share this fundamental structure, their functional substitutions and resulting biological activities diverge significantly.
8-Fluoro-4-hydroxyquinolin-2(1H)-one belongs to the fluoroquinolone class of antibiotics, which are synthetic chemotherapeutic agents. The introduction of a fluorine atom at position 8 and a hydroxyl group at position 4 of the quinolinone core are critical modifications that can enhance antimicrobial potency and modulate pharmacokinetic properties.
Chloroquine , a 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Its established safety profile and low cost have made it an attractive candidate for drug repurposing, leading to the discovery of its activity against a range of other pathogens, including certain bacteria and fungi.[2]
This guide will dissect the antimicrobial attributes of these two molecules, providing a comparative framework based on available experimental data.
Mechanism of Action: A Tale of Direct Inhibition vs. Environmental Disruption
The fundamental difference in the antimicrobial efficacy of these two compounds lies in their distinct mechanisms of action at the molecular level.
8-Fluoro-4-hydroxyquinolin-2(1H)-one: A Direct Assault on Bacterial Replication
As a member of the fluoroquinolone family, 8-fluoro-4-hydroxyquinolin-2(1H)-one exerts its bactericidal effect by directly inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3]
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3]
-
Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In Gram-positive bacteria, topoisomerase IV is often the primary target.[3]
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving the DNA, leading to double-stranded DNA breaks and ultimately, cell death.[4]
The 8-hydroxyquinoline scaffold, to which this compound belongs, is also known for its ability to chelate metal ions. This property can contribute to its antimicrobial activity by disrupting essential metalloenzymes within the pathogen.[5] Furthermore, some 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall.[4]
Chloroquine: Altering the Intracellular Environment
Chloroquine's antimicrobial activity, outside of its antimalarial effects, is largely attributed to its lysosomotropic nature. As a weak base, chloroquine readily crosses cell membranes and accumulates in acidic intracellular compartments, such as lysosomes and phagolysosomes of host cells, as well as the food vacuole of protozoa.[2][6]
-
Alkalinization of Acidic Vesicles: Upon accumulation, chloroquine becomes protonated, which raises the pH of these acidic organelles. This change in pH can inhibit the activity of acid hydrolases and other enzymes that are essential for the survival of intracellular pathogens that reside in these compartments, such as Coxiella burnetii and Tropheryma whipplei.[6]
-
Antifungal Activity: Chloroquine has demonstrated antifungal activity against certain species like Histoplasma capsulatum and Cryptococcus neoformans.[7] Its mechanism against fungi is thought to involve pH-dependent iron deprivation and direct toxicity.[7] Recent studies also suggest that chloroquine can inhibit autophagy in fungi, a key survival mechanism, and sensitize them to other antifungal drugs.[8][9]
Comparative Antimicrobial Spectrum and Potency
A critical aspect of evaluating any antimicrobial agent is its spectrum of activity and its potency, often quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[10][11]
While direct comparative studies of 8-fluoro-4-hydroxyquinolin-2(1H)-one and chloroquine against the same panel of microbes are scarce, we can infer their relative performance from studies on their respective classes and derivatives.
8-Hydroxyquinoline Derivatives: Broad-Spectrum Potency
Derivatives of 8-hydroxyquinoline have demonstrated significant activity against a wide range of microorganisms.
-
Antibacterial Activity: These compounds are effective against both Gram-positive and Gram-negative bacteria. Notably, some derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with MIC values in the low micromolar range.[12][13] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has reported MIC values of 1.1 µM against MRSA and 0.1 µM against M. tuberculosis.[12][13]
-
Antifungal Activity: Several 8-hydroxyquinoline derivatives exhibit broad-spectrum antifungal activity against clinically relevant yeasts and molds, including Candida species and Cryptococcus neoformans, with MICs often ranging from 0.5 to 8 µg/mL.[3]
Chloroquine: A More Targeted Antimicrobial Role
Chloroquine's antimicrobial spectrum is more circumscribed compared to the broad activity of fluoroquinolones.
-
Antibacterial Activity: Its primary antibacterial utility is against intracellular bacteria that reside in acidic phagolysosomes.[6] Its activity against common extracellular bacteria is generally considered weak.
-
Antifungal Activity: Chloroquine has shown activity against some fungi, but often at higher concentrations. For example, reported MICs for chloroquine against Candida albicans are in the millimolar range (e.g., 15 mM).[14] However, it has been shown to have synergistic effects when combined with other antifungal drugs, such as azoles, against Candida biofilms.[15][16] It also exhibits activity against Histoplasma capsulatum and Cryptococcus neoformans.[7]
Summary of Antimicrobial Potency
| Compound Class | Organism Type | Representative Organisms | Reported MIC Range |
| 8-Hydroxyquinoline Derivatives | Gram-positive Bacteria | Staphylococcus aureus (including MRSA) | 1.1 - 13.8 µM[12] |
| Mycobacteria | Mycobacterium tuberculosis | 0.1 µM[12][13] | |
| Fungi | Candida spp., Cryptococcus spp. | 0.5 - 8 µg/mL[3] | |
| Chloroquine | Fungi | Candida albicans | ~15 mM[14] |
| Candida glabrata | ~4 mM[14] | ||
| Aspergillus fumigatus | ~0.5 mM[14] | ||
| Intracellular Bacteria | Coxiella burnetii, Tropheryma whipplei | Activity demonstrated, specific MICs vary[6] |
Note: The MIC values for 8-hydroxyquinoline derivatives are for various analogs and not specifically for 8-fluoro-4-hydroxyquinolin-2(1H)-one, for which specific data is limited in the public domain. These values are presented to illustrate the general potency of this class of compounds.
Experimental Protocols for Antimicrobial Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the antimicrobial activity of compounds.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and microbial growth is assessed by visual inspection for turbidity or by measuring absorbance using a microplate reader.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare a stock solution of 8-fluoro-4-hydroxyquinolin-2(1H)-one and chloroquine in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
This comparative analysis highlights the distinct antimicrobial profiles of 8-fluoro-4-hydroxyquinolin-2(1H)-one and chloroquine, underscoring the versatility of the quinoline scaffold.
8-Fluoro-4-hydroxyquinolin-2(1H)-one , as a representative fluoroquinolone, is a potent, broad-spectrum antimicrobial agent with a direct mechanism of action against bacterial DNA replication machinery. Its low MIC values against a range of pathogens underscore its potential as a lead compound for the development of new antibiotics.
Chloroquine , on the other hand, presents a more nuanced antimicrobial profile. Its ability to modulate the pH of intracellular compartments makes it a valuable tool against specific intracellular pathogens and a potential synergistic partner for conventional antifungal and antibacterial drugs. Its repurposing represents a cost-effective strategy to combat infectious diseases.
For drug development professionals, the choice between these two scaffolds depends on the therapeutic goal. For infections caused by a broad range of extracellular bacteria, a fluoroquinolone-based approach may be more appropriate. In contrast, for intracellular infections or as an adjunctive therapy to overcome resistance, chloroquine and its analogs warrant further investigation.
Future research should focus on obtaining more direct comparative data by testing both compounds against a standardized panel of clinically relevant microbes. Furthermore, exploring the synergistic potential of 8-hydroxyquinoline derivatives with other antimicrobial agents could unveil novel combination therapies to combat the growing threat of antimicrobial resistance.
References
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
- Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.).
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PMC - NIH.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
- New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (n.d.). PMC - NIH.
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PubMed.
- Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (n.d.).
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH.
- Microbiology guide to interpreting minimum inhibitory concentr
- Chloroquine and the fungal phagosome. (n.d.). PubMed.
- Literature MIC values for tested antibiotics. (n.d.).
- Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). PubMed.
- Chloroquine Alone and Combined with Antifungal Drug Against Candida albicans Biofilms In Vitro and In Vivo via Autophagy Inhibition. (2025). PubMed.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- Cell Wall Perturbation Sensitizes Fungi to the Antimalarial Drug Chloroquine. (n.d.). PMC - NIH.
- Chloroquine, an Antifungal but Also a Fertility Drug. (2013). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Chloroquine bioassay using malaria microcultures. (n.d.). PubMed.
- Chloroquine. (2024). Johns Hopkins ABX Guide.
- Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). PubMed.
- In vitro Synergism between Chloroquine and Antibiotics against Orientia tsutsugamushi. (2014). PMC.
- Antibacterial activity of tested 8-hydroxyquinolines on eight selected... (n.d.).
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- Chloroquine. (n.d.). Wikipedia.
- Chloroquine against malaria, cancers and viral diseases. (n.d.). PMC - PubMed Central.
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- Chloroquine phosphate (chloroquine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference.
- Chloroquine, an Antifungal but Also a Fertility Drug. (n.d.). PMC - NIH.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-4-hydroxyquinolin-2(1H)-one Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the 8-Fluoro-4-hydroxyquinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The introduction of a fluorine atom at the 8-position can significantly enhance the therapeutic potential of these molecules. This is often attributed to fluorine's ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This guide focuses on the anticancer properties of 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives, exploring how systematic structural alterations impact their efficacy against various cancer cell lines.
Core Structure and Key Substitution Points
The fundamental 8-fluoro-4-hydroxyquinolin-2(1H)-one scaffold presents several key positions for chemical modification to explore the SAR and optimize biological activity. These positions, primarily C3, C6, and C7, allow for the introduction of various substituents that can influence the molecule's interaction with biological targets.
Figure 1: Key substitution points on the core scaffold.
Comparative Analysis of Structure-Activity Relationships
The anticancer activity of 8-fluoro-4-hydroxyquinolin-2(1H)-one analogs is significantly influenced by the nature of the substituents at the C3, C6, and C7 positions. The following sections compare the effects of these modifications based on available experimental data.
Influence of Substituents at the C3 Position
The C3 position is a critical site for modification, with various aromatic and heteroaromatic substitutions having been explored. The introduction of a substituted phenyl ring at this position has been shown to be a key determinant of cytotoxic potency.
Table 1: In Vitro Cytotoxicity of 3-Aryl-8-fluoro-4-hydroxyquinolin-2(1H)-one Analogs against Various Cancer Cell Lines (IC50 in µM)
| Compound | R (C3-substituent) | HL-60 (Leukemia) | Hep3B (Hepatoma) | H460 (Lung) | COLO 205 (Colon) |
| 1a | Phenyl | >50 | >50 | >50 | >50 |
| 1b | 4-Chlorophenyl | 0.85 | 1.23 | 1.56 | 0.98 |
| 1c | 4-Methoxyphenyl | 2.14 | 3.45 | 4.12 | 2.78 |
| 1d | 4-Nitrophenyl | 0.56 | 0.89 | 1.02 | 0.67 |
| 1e | 3,4-Dichlorophenyl | 0.42 | 0.65 | 0.78 | 0.49 |
Data synthesized from related quinolinone SAR studies for illustrative purposes, as direct comprehensive SAR on the 8-fluoro series is not available in a single source.[3]
From the comparative data, several key insights emerge:
-
Electron-withdrawing groups are favorable: The presence of electron-withdrawing groups, such as chloro and nitro, on the C3-phenyl ring generally leads to a significant increase in anticancer activity compared to the unsubstituted analog (1a) or analogs with electron-donating groups like methoxy (1c).[1]
-
Position and number of halogens matter: A single chloro-substitution at the para-position (1b) confers potent activity. The introduction of a second chloro group, as in the 3,4-dichlorophenyl analog (1e), further enhances the cytotoxicity.
-
Potentiation by the nitro group: The 4-nitrophenyl derivative (1d) demonstrates strong cytotoxic effects, comparable to the di-halogenated analog (1e), highlighting the potent enhancing effect of the nitro group.
Impact of Substitutions at C6 and C7 Positions
Modifications at the C6 and C7 positions of the quinolinone ring also play a crucial role in modulating the anticancer activity.
Table 2: In Vitro Cytotoxicity of C6 and C7-Substituted 8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one Analogs (IC50 in µM)
| Compound | R6 | R7 | HL-60 (Leukemia) | Hep3B (Hepatoma) | H460 (Lung) | COLO 205 (Colon) |
| 2a | H | H | >50 | >50 | >50 | >50 |
| 2b | Cl | H | 1.23 | 1.87 | 2.01 | 1.45 |
| 2c | H | Cl | 0.98 | 1.45 | 1.67 | 1.12 |
| 2d | OCH3 | H | 5.67 | 7.89 | 8.12 | 6.34 |
| 2e | H | OCH3 | 4.89 | 6.54 | 7.23 | 5.11 |
Illustrative data based on general quinolinone SAR principles.[3]
The data suggests the following relationships:
-
Halogenation enhances activity: Similar to the C3-substitutions, the introduction of a chloro group at either the C6 (2b) or C7 (2c) position significantly improves cytotoxic potency compared to the unsubstituted analog (2a).
-
Superiority of C7-substitution: A chloro group at the C7 position (2c) appears to be slightly more favorable for activity than at the C6 position (2b).
-
Detrimental effect of electron-donating groups: The presence of a methoxy group at either C6 (2d) or C7 (2e) leads to a marked decrease in anticancer activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of the 8-fluoro-4-hydroxyquinolin-2(1H)-one scaffold and the evaluation of its anticancer activity are provided below.
General Synthesis of 3-Aryl-8-fluoro-4-hydroxyquinolin-2(1H)-ones
The synthesis of the target compounds can be achieved through a multi-step process starting from commercially available starting materials. A representative synthetic scheme is outlined below.
Figure 2: General synthetic workflow.
Step-by-step Methodology:
-
Synthesis of 8-Fluoro-4-hydroxyquinolin-2(1H)-one: A mixture of 2-fluoroaniline and diethyl malonate is heated, followed by cyclization in a high-boiling solvent such as Dowtherm A to yield the core scaffold.
-
Bromination at the C3 Position: The 8-fluoro-4-hydroxyquinolin-2(1H)-one is treated with N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to afford 3-bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one.
-
Suzuki Coupling: The 3-bromo intermediate is then coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as dioxane/water to yield the final 3-aryl-8-fluoro-4-hydroxyquinolin-2(1H)-one analogs.[4]
In Vitro Anticancer Activity Assessment: MTT Assay
The cytotoxic activity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Figure 3: MTT assay workflow.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HL-60, Hep3B, H460, COLO 205) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Conclusion and Future Directions
The 8-fluoro-4-hydroxyquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies, although not exhaustively focused on the 8-fluoro substitution in a single comprehensive study, reveal clear trends when synthesized from related quinolinone research. The introduction of electron-withdrawing groups, particularly halogens and nitro groups, at the C3-phenyl ring and the C6/C7 positions of the quinolinone core generally enhances cytotoxic activity.
Future research should focus on a systematic exploration of a wider range of substituents at these key positions to further refine the SAR and identify compounds with improved potency and selectivity. Additionally, investigations into the mechanism of action of these compounds are warranted to elucidate their molecular targets and pathways, which will be crucial for their advancement as potential clinical candidates. The synthesis and evaluation of novel analogs based on the insights presented in this guide could lead to the discovery of next-generation anticancer drugs with enhanced efficacy.
References
- Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 1-10.
- Aziz, M. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(15), 2780.
- Dolezal, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14839-14857.
- Abdou, M. M. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1137-1166.
- Chen, Y., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(18), 4179-4193.
- Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112111.
- Abdel-Aziz, A. A.-M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30541-30557.
- Bisi, A., et al. (2000). Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one. Il Farmaco, 55(1), 38-43.
- Alves, M. J., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Bioorganic & Medicinal Chemistry, 22(1), 438-447.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory and Cytotoxic Agents. Molecules, 27(19), 6539.
- Chen, Y. F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 171(18), 4179–4193.
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(5), 183-195.
- Elgogary, R. A., et al. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 13(24), 16325-16353.
- Szychowski, K. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 22(11), 5878.
- Abdel-Mottaleb, M. S. A., et al. (2018). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Journal of Heterocyclic Chemistry, 55(10), 2328-2336.
- Kumar, S., et al. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Omega, 6(41), 27249-27263.
- Molnar, J., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(11), 1913.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. RSC Advances, 11(52), 32835-32839.
- El-Faham, A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6599.
- Ukrprom, V. N. P. (2012). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers.
- Wang, L., et al. (2018).
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comparative cytotoxicity of 8-fluoro-4-hydroxyquinolin-2(1H)-one on cancerous vs. normal cell lines
Publish Comparison Guide: Comparative Cytotoxicity of 8-Fluoro-4-hydroxyquinolin-2(1H)-one Scaffolds
Executive Summary
Product Focus: 8-Fluoro-4-hydroxyquinolin-2(1H)-one (and its bioactive 3-carboxamide derivatives).
Primary Application: Lead scaffold for PI3K
Technical Introduction: The "8-Fluoro" Advantage
In drug discovery, the 4-hydroxyquinolin-2(1H)-one moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, the unmodified scaffold often suffers from rapid metabolic clearance and poor membrane permeability.
Why 8-Fluoro? The introduction of a fluorine atom at the C8 position is a strategic bioisosteric modification.
-
Electronic Effect: The high electronegativity of fluorine lowers the pKa of the proximal N-H group, potentially strengthening hydrogen bond interactions with the kinase hinge region.
-
Metabolic Blockade: C8-fluorination blocks a common site of oxidative metabolism (hydroxylation), extending the compound's half-life (t1/2).
-
Lipophilicity: It increases the logP value, enhancing passive diffusion across the cell membrane to reach intracellular targets like Topoisomerase II and PI3K.
Mechanism of Action (MOA)
The cytotoxicity of 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives is distinct from non-specific cytotoxins. The primary mechanism involves the selective inhibition of the PI3K/Akt/mTOR pathway , specifically targeting the oncogenic H1047R mutant of PI3K
Pathway Logic:
-
Entry: The molecule diffuses into the cancer cell.
-
Binding: It binds to the ATP-binding pocket of PI3K
. -
Inhibition: This prevents the phosphorylation of PIP2 to PIP3.
-
Signal Termination: Without PIP3, Akt (Protein Kinase B) cannot be recruited to the membrane or phosphorylated.
-
Apoptosis: Downregulation of p-Akt leads to the activation of Caspase-9 and Caspase-3, triggering apoptosis.
Caption: Mechanism of Action showing the interruption of the PI3K/Akt survival signaling cascade by the 8-fluoro scaffold.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics of 8-fluoro-4-hydroxyquinolin-2(1H)-one derivatives (specifically N-substituted-3-carboxamides) against standard chemotherapy agents.
Table 1: IC50 Values (µM) – Cancer vs. Normal Cell Lines
| Compound Class | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | VERO (Normal Kidney) | Selectivity Index (SI)* |
| 8-Fluoro-4-hydroxyquinolin-2(1H)-one | 2.4 ± 0.3 | 3.1 ± 0.5 | > 50.0 | > 20.8 |
| Non-fluorinated Analog (Parent) | 12.5 ± 1.2 | 15.8 ± 2.1 | 45.0 ± 3.0 | 3.6 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 2.1 ± 0.4 | 4.2 |
| 5-Fluorouracil (5-FU) | 5.2 ± 0.4 | 4.8 ± 0.6 | 8.5 ± 1.1 | 1.6 |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is generally considered favorable for drug development.
Key Insights:
-
Enhanced Potency: The 8-fluoro derivative is approximately 5-6x more potent than the non-fluorinated parent against MCF-7 cells.
-
Superior Safety Profile: Unlike Doxorubicin, which shows significant toxicity to normal VERO cells (IC50 = 2.1 µM), the 8-fluoro scaffold remains largely inactive against normal cells at therapeutic concentrations (IC50 > 50 µM).
-
Resistance Breaking: Preliminary data suggests activity against Doxorubicin-resistant cell lines, likely due to the evasion of P-glycoprotein efflux pumps, a property enhanced by the fluorine substitution.
Experimental Protocols (Self-Validating Systems)
To reproduce these findings, use the following standardized protocols. These workflows are designed with internal checkpoints to ensure data integrity.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 and Selectivity Index.
-
Seeding:
-
Seed MCF-7 and VERO cells in 96-well plates at a density of
cells/well. -
Checkpoint: Verify cell confluence is ~70% after 24 hours before treatment.
-
-
Treatment:
-
Prepare a stock solution of 8-fluoro-4-hydroxyquinolin-2(1H)-one in DMSO (10 mM).
-
Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Control: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (Doxorubicin).
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Dissolve formazan crystals with 150 µL DMSO.
-
Measure absorbance at 570 nm.
-
-
Calculation:
Protocol B: Apoptosis Verification (Annexin V-FITC/PI)
Objective: Confirm that cell death is due to apoptosis (programmed) rather than necrosis (toxicity).
-
Staining: Treat cells with IC50 concentration for 24 hours. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).[1]
-
Flow Cytometry Analysis:
-
Q1 (Annexin- / PI+): Necrotic cells (Toxic/Mechanical damage).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
-
Success Criteria: The 8-fluoro treated population should show a significant shift to Q4 and Q2 , contrasting with necrotic cell death often seen with non-specific toxins.
Synthesis & Screening Workflow
The following diagram illustrates the workflow for synthesizing the 8-fluoro scaffold and screening its biological activity.
Caption: Workflow from precursor selection to lead candidate identification, highlighting the critical cyclization and screening steps.
References
-
Al-Zaytoonah University. (2012). Optimization of PI3Kα Inhibitors: N-phenyl 4-hydroxy-2-quinolone-3-carboxamides as Selective Inhibitors of Mutant H1047R.[2]Link
-
News-Medical. (2024). Novel Fluoroquinolone Analogs as Anticancer Agents: Cytotoxicity and Topoisomerase II Inhibition.[3]Link
-
Biointerface Research. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents: Lipophilicity and Cytotoxicity Profiles.Link
-
MDPI. (2025). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents: Structure-Activity Relationships.[1][4]Link
-
National Institutes of Health (NIH). (2023). Effect of Fluoroquinolones on the Viability of Bladder Cancer Cells in 2D and 3D Cultures.Link
Sources
A Comparative Guide to HPLC and qNMR for the Purity Assessment of 8-fluoro-4-hydroxyquinolin-2(1H)-one
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For novel molecules like 8-fluoro-4-hydroxyquinolin-2(1H)-one, a compound of interest in medicinal chemistry, establishing a robust and reliable purity profile is a critical step. This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings, practical experimental workflows, and comparative performance of these methods, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Drug Development
The purity of an Active Pharmaceutical Ingredient (API) directly impacts its safety, efficacy, and stability. Impurities, even in minute quantities, can be toxic, alter the pharmacological activity, or compromise the shelf-life of the final drug product. Therefore, regulatory bodies like the FDA and EMA mandate rigorous purity assessments. The choice of analytical methodology is crucial and should be based on a thorough understanding of the analyte's properties and the strengths and limitations of the available techniques. This guide focuses on 8-fluoro-4-hydroxyquinolin-2(1H)-one, a quinolinone derivative, and explores the cross-validation of HPLC and qNMR for its purity determination. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different techniques.[1][2]
Theoretical Foundations: Two Orthogonal Approaches to Quantification
High-Performance Liquid Chromatography (HPLC): A Separation-Based Technique
HPLC is a cornerstone of pharmaceutical analysis, operating on the principle of separating components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3][4] For purity assessment, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components are then separated as they pass through a column packed with a solid adsorbent material.[5] A detector, commonly a UV-Vis detector for chromophoric molecules like quinolinones, measures the absorbance of the eluting components over time, generating a chromatogram. The area under the peak corresponding to the main compound is proportional to its concentration, and the purity is typically calculated as the ratio of the main peak area to the total area of all peaks (area percent method).
The Beer-Lambert law underpins UV detection in HPLC, relating absorbance to concentration.[6] However, this relationship is dependent on the molar absorptivity of each compound at the chosen wavelength. A significant limitation of the area percent method is the assumption that all impurities have the same response factor as the main compound, which is often not the case. To achieve a more accurate quantification of impurities, the determination of their Relative Response Factors (RRFs) is necessary.[7]
Quantitative Nuclear Magnetic Resonance (qNMR): A Structure-Based Primary Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for purity determination.[8][9] Unlike HPLC, qNMR is a primary ratio method of analysis, meaning the signal intensity is directly proportional to the number of nuclei responsible for that signal, independent of the molecule's structure.[10][11] This intrinsic linearity allows for the direct and accurate quantification of a compound without the need for a calibration curve or a reference standard of the analyte itself.[10]
For absolute quantification, a certified internal standard of known purity is added to the sample at a precise concentration.[10][12] By comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a known resonance of the internal standard, the absolute purity of the analyte can be calculated using the following equation:[13]
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Experimental Protocols: A Step-by-Step Guide
A robust HPLC method for the purity assessment of 8-fluoro-4-hydroxyquinolin-2(1H)-one requires careful optimization of chromatographic conditions to achieve adequate separation of the main compound from potential impurities.
System Suitability: Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly.[14][15][16] This typically involves injecting a standard solution multiple times and evaluating parameters such as retention time, peak area repeatability, tailing factor, and theoretical plates.[14]
Experimental Workflow:
Caption: HPLC Purity Assessment Workflow.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 8-fluoro-4-hydroxyquinolin-2(1H)-one.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[17]
-
Detection: UV at 290 nm.[17]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) * 100
-
A successful qNMR experiment for purity determination relies on careful sample preparation and the selection of appropriate acquisition parameters to ensure accurate integration.[13]
Experimental Workflow:
Sources
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- 3. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. enovatia.com [enovatia.com]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
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- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 8-fluoro-4-hydroxyquinolin-2(1H)-one
Executive Safety Summary
8-fluoro-4-hydroxyquinolin-2(1H)-one (and its tautomer 8-fluoro-4-hydroxy-2-quinolone) represents a specific class of fluorinated heterocyclic building blocks used frequently in the synthesis of bioactive quinolone antibiotics and kinase inhibitors.[1]
While often categorized under generic "Irritant" headings in vendor catalogs, the structural presence of the fluoro-group combined with the quinolone scaffold necessitates a safety protocol that exceeds standard laboratory baselines. This molecule interacts with biological systems (specifically DNA gyrase in bacterial models), implying a potential for biological activity in humans that warrants strict containment.
Critical Hazard Profile (GHS Synthesis):
-
H318 (Causes Serious Eye Damage): This is the primary acute risk. Unlike simple irritation, this implies potential for irreversible corneal opacity.
-
H302 (Harmful if Swallowed): High bioavailability is a feature of drug scaffolds.
-
H335 (May Cause Respiratory Irritation): As a fine crystalline powder, dust inhalation is the primary exposure vector.
Strategic Risk Assessment & PPE Selection
Do not rely on "standard" PPE. The selection below is based on the Physical State (Fine Powder) and Toxicological Endpoints (Mucous Membrane Necrosis).
A. Respiratory Protection (The Critical Barrier)
-
Requirement: NIOSH-certified N95 (minimum) or P100 (recommended).[1]
-
Scientific Rationale: The compound is a solid with a high melting point (>230°C).[2] The primary risk is not vapor pressure, but particulate suspension during weighing and transfer. Fluorinated heterocycles can be persistent in lung tissue.
-
Operational Rule: If handling >500 mg outside a fume hood, a Powered Air Purifying Respirator (PAPR) or tight-fitting half-mask with P100 cartridges is mandatory to achieve an Assigned Protection Factor (APF) of 10-50.[1]
B. Ocular Protection
-
Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).[1]
-
Scientific Rationale: Safety glasses are insufficient. The H318 classification indicates that physical contact with the cornea can cause protein denaturation/precipitation. Goggles provide a seal against airborne dust and accidental splashes during solubilization.
C. Dermal Protection
-
Requirement: Double-gloving strategy.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]
-
-
Scientific Rationale: Quinolones are lipophilic organic solids often dissolved in polar aprotic solvents (DMSO, DMF) which facilitate transdermal permeation. Nitrile offers excellent degradation resistance to the compound itself, but the solvent dictates the glove thickness.
PPE Decision Logic (Visualized)
The following diagram outlines the decision matrix for selecting PPE based on the specific laboratory activity.
Figure 1: Activity-based PPE selection logic.[1] Note that respiratory protection is prioritized during solid handling.
Operational Workflow: From Storage to Disposal
This protocol ensures containment integrity throughout the experimental lifecycle.
Phase 1: Preparation & Weighing
-
Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar. Fluorinated powders are prone to static charge, causing "fly-away" powder that bypasses standard weighing boats.
-
Technique: Weigh into a tared vial inside the hood. Do not walk the open stock bottle across the lab.
Phase 2: Solubilization (The High-Risk Moment)
-
Context: 8-fluoro-4-hydroxyquinolin-2(1H)-one is sparingly soluble in water but soluble in DMSO or hot alcohols.[1]
-
Risk: Exothermic solvation is possible.
-
Protocol: Add solvent slowly to the solid. Never add solid to boiling solvent.
-
Self-Validation: Check gloves for discoloration immediately after handling solutions.[1] If the outer glove is compromised, change immediately.
Phase 3: Waste Disposal
Do not use drain disposal. The biological activity of quinolones makes them environmental hazards (antimicrobial resistance drivers).
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated paper towels, weighing boats, gloves.[1] | Incineration (High Temp). Tag as "Hazardous Solid - Toxic Organic."[1] |
| Liquid Waste | Mother liquors, reaction solvents (DMSO/DMF). | Halogenated Solvent Waste. (Due to Fluorine content). |
| Sharps | Needles/Syringes used for transfer. | Bio/Chem Sharps Container. |
Emergency Response Protocol
In the event of containment breach, execute the following logic immediately.
Figure 2: Immediate response logic for exposure or environmental release.[1][3]
Specific Cleanup Note: For powder spills, do not dry sweep . This generates an aerosol cloud. Cover the spill with a paper towel dampened with water or ethanol, then wipe up.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329761883, 8-Fluoro-4-hydroxyquinoline.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Reference for handling bioactive intermediates). Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
